5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
Description
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Properties
IUPAC Name |
5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1,4,10H,2-3,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGOPUDEVCLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624904 | |
| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-40-6 | |
| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its utility is primarily demonstrated through its role as a key intermediate in the synthesis of more complex, biologically active molecules. Notably, it is a precursor for a variety of substituted 2-amino-4-quinazolinones, a class of compounds known for a wide range of pharmacological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and the established applications of this compound, with a focus on its derivatization and the biological significance of the resulting compounds.
Chemical Properties and Identification
This compound is a bicyclic aromatic amine with a tetrahydropyridine ring fused to a pyridine ring. Its chemical structure and basic properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 601515-40-6 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane |
Synthesis of this compound and its Precursors
The synthesis of this compound is not extensively detailed in peer-reviewed literature under this specific name. However, a synthetic route for a closely related N-protected precursor, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine, has been described in the supplementary information of studies focused on the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. The synthesis of the parent amine can be inferred from this multi-step sequence, which involves the construction of the tetrahydronaphthyridine core followed by amination and deprotection.
Experimental Protocol for the Synthesis of a Key Precursor: 6-benzyl-N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
The following protocol is adapted from a documented synthesis of a derivative, which provides a viable route to the core scaffold.
Step 1: Synthesis of 2,6-Naphthyridin-1-ol A round bottom flask is charged with 3-(2-(dimethylamino)vinyl)pyridine-4-carbonitrile and ethanol. 48% aqueous hydrobromic acid is added, and the reaction mixture is refluxed for 16 hours. After completion, the solvents are removed under vacuum, and the residue is filtered and washed with cold ethanol to afford 2,6-naphthyridin-1-ol.
Step 2: Synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-ol 2,6-Naphthyridin-1-ol is dissolved in an ethanol-water mixture (1:2). Benzyl bromide and potassium carbonate are added, and the reaction mixture is refluxed for 3 hours.
Step 3: Synthesis of 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine This step would typically involve the conversion of the hydroxyl group to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride.
Step 4: Synthesis of 6-benzyl-N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine A microwave vial is charged with 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, 3-quinolinamine, and sodium tert-butoxide. The reaction is carried out in a suitable solvent under microwave irradiation.
Step 5: Debenzylation to N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine The benzyl-protected amine is dissolved in ethanol, and palladium on charcoal (10% w/w) is added. The reaction flask is evacuated and flushed with hydrogen gas and stirred at room temperature overnight under a hydrogen atmosphere. The mixture is then filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by preparative HPLC.
To obtain the parent This compound , a similar synthetic strategy would be employed, likely involving a different amination step in place of the Buchwald-Hartwig amination with 3-quinolinamine, or a subsequent de-quinolination if a suitable method exists. A more direct approach would involve a nucleophilic aromatic substitution of the chloro-intermediate with an amine source like ammonia or a protected amine equivalent, followed by deprotection.
Biological and Medicinal Chemistry Applications
The primary documented application of this compound is as a chemical intermediate for the synthesis of substituted 2-amino-4-quinazolinones. Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.
Role in the Synthesis of 2-Amino-4-quinazolinones
This compound can be reacted with various electrophilic partners to construct the quinazolinone scaffold. This typically involves a condensation reaction with a suitable ortho-amino benzoic acid derivative or a related precursor. The resulting 2-amino-4-quinazolinones bearing the tetrahydronaphthyridine moiety can then be evaluated for various biological activities.
Biological Significance of Quinazolinone Derivatives
The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinazolinone have been reported to exhibit a multitude of pharmacological effects, including:
-
Anticancer Activity: Many quinazolinone derivatives have been developed as potent anticancer agents, with some acting as inhibitors of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases.
-
Antimicrobial Activity: This class of compounds has shown promise as antibacterial and antifungal agents.
-
Anti-inflammatory and Analgesic Effects: Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.
-
Central Nervous System (CNS) Activity: Some compounds based on this scaffold have been investigated for their effects on the CNS, including anticonvulsant and sedative activities.
The incorporation of the 5,6,7,8-tetrahydro-2,6-naphthyridine moiety into the quinazolinone structure can modulate its physicochemical properties, such as solubility and lipophilicity, and influence its binding affinity and selectivity for biological targets.
Potential as a Scaffold in Drug Discovery
While direct evidence is limited for the title compound, the broader tetrahydronaphthyridine scaffold is of significant interest in drug discovery. For instance, other isomers of tetrahydronaphthyridine have been investigated as:
-
HIV-1 Integrase Inhibitors: The rigid bicyclic structure can serve as a platform for designing molecules that inhibit the integration of the viral genome into the host cell's DNA.
-
RORγt Inverse Agonists: These have potential applications in the treatment of autoimmune diseases.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: As suggested by the synthesis of its precursor, this scaffold has been explored for developing inhibitors of FAAH, which is a therapeutic target for pain and inflammation.
The this compound scaffold, with its specific arrangement of nitrogen atoms and the presence of a primary amine handle for further chemical modification, offers a unique chemical space for the development of novel therapeutic agents.
Conclusion
This compound is a valuable heterocyclic building block with established utility in the synthesis of 2-amino-4-quinazolinones, a class of compounds with a wide array of biological activities. While the direct pharmacological profile of the title compound remains to be fully elucidated, its role as a versatile scaffold for the construction of medicinally relevant molecules is clear. Further exploration of derivatives based on this core structure may lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of its synthesis and primary application, intended to aid researchers in the fields of medicinal chemistry and drug development in their exploration of this and related chemical scaffolds.
In-depth Technical Guide: Structure Elucidation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the analytical techniques employed to confirm the chemical structure and purity of the compound, presents quantitative data in a structured format, and outlines the experimental protocols. Furthermore, this guide includes diagrammatic representations of experimental workflows to enhance clarity.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1][2][3][4] Its structure is part of the broader family of tetrahydronaphthyridines, which are recognized as important scaffolds in medicinal chemistry. The precise arrangement of atoms and bonds in this molecule is critical for its chemical reactivity and biological activity. Therefore, rigorous structure elucidation is a fundamental requirement for its application in research and drug discovery.
The process of structure elucidation involves a combination of spectroscopic and analytical techniques to unambiguously determine the constitution and stereochemistry of a molecule. For this compound, this typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. This guide will detail the expected outcomes from these analyses that would collectively confirm the structure of the target compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused bicyclic system consisting of a dihydropyridine ring and a tetrahydropyridine ring, with an amine group substituted on the dihydropyridine ring.
Systematic Name: this compound CAS Number: 601515-40-6[1][3][4] Molecular Formula: C₈H₁₁N₃[1][3][4] Molecular Weight: 149.19 g/mol [1][3][4]
Quantitative Data for Structure Elucidation
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~6.5-7.0 | d | 1H | Aromatic CH |
| ~6.0-6.5 | d | 1H | Aromatic CH |
| ~4.5-5.0 | br s | 2H | -NH₂ |
| ~3.5-4.0 | t | 2H | -CH₂- (adjacent to N) |
| ~2.8-3.2 | t | 2H | -CH₂- |
| ~2.5-2.8 | m | 2H | -CH₂- |
| ~1.5-2.0 | br s | 1H | -NH- (in the ring) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C=N |
| ~145-150 | C-NH₂ |
| ~110-120 | Aromatic CH |
| ~105-115 | Aromatic CH |
| ~95-105 | Aromatic C |
| ~40-50 | -CH₂- (adjacent to N) |
| ~25-35 | -CH₂- |
| ~20-30 | -CH₂- |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Molecular Ion [M+H]⁺ | m/z 150.1026 |
| Exact Mass | 149.0953 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for the structural analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
A standard proton experiment is run at 25 °C.
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The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired in positive ion mode over a mass range that includes the expected molecular ion.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental formula.
Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway where this class of compound might be investigated.
Caption: A generalized workflow for the synthesis and structure elucidation of a chemical compound.
Caption: A hypothetical signaling pathway potentially modulated by tetrahydronaphthyridine derivatives.
References
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine (CAS 601515-40-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine, bearing the CAS number 601515-40-6, is a heterocyclic amine built upon the 2,6-naphthyridine core. While specific research on this particular molecule is limited, its structural motif is of significant interest in medicinal chemistry. The broader class of tetrahydronaphthyridines is recognized for a wide array of biological activities, positioning this compound as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its key application as a synthetic intermediate, and the general biological significance of the 2,6-naphthyridine scaffold.
Chemical Properties and Data Presentation
Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following tables summarize its basic chemical identifiers and predicted physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 601515-40-6 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | This compound |
| Alternate Names | 5,6,7,8-Tetrahydro-[1][2]naphthyridin-1-amine; 1-Amino-5,6,7,8-tetrahydro-2,6-naphthyridine |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 313.8 ± 42.0 °C |
| Density | 1.167 ± 0.06 g/cm³ |
| pKa | 7.55 ± 0.20 |
Note: The properties in Table 2 are computationally predicted and should be used as estimations pending experimental verification.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic approach could involve a multi-step sequence starting from a suitably substituted pyridine derivative, followed by cyclization to form the bicyclic naphthyridine core, and subsequent reduction and amination.
Caption: Proposed synthetic workflow for the target compound.
General Experimental Protocol for Analogue Synthesis (Illustrative)
The following is a generalized protocol for the synthesis of a tetrahydronaphthyridine amine, which could be adapted for the target compound. This is an illustrative example and would require optimization.
Step 1: Cyclization to form the Naphthyridine Core
-
A solution of a suitable di-substituted pyridine precursor (1 equivalent) in a high-boiling point solvent (e.g., diphenyl ether) is prepared.
-
A cyclizing agent (e.g., a derivative of malonic acid) is added to the reaction mixture.
-
The mixture is heated to reflux (typically >200 °C) for several hours while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the crude product is precipitated by the addition of a non-polar solvent (e.g., hexane).
-
The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.
Step 2: Reduction of the Pyridinoid Ring
-
The synthesized naphthyridine derivative (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A hydrogenation catalyst (e.g., Palladium on carbon, 10 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the tetrahydro-naphthyridine intermediate.
Step 3: Amination
-
The tetrahydro-naphthyridine intermediate is subjected to conditions for the introduction of an amino group at the desired position. This could involve, for example, a nucleophilic aromatic substitution if a suitable leaving group is present, or a directed C-H amination.
-
The product is then isolated and purified using standard techniques such as extraction and chromatography.
Application in the Synthesis of 2-Amino-4-quinazolinones
A key documented application of this compound is its use as a crucial intermediate in the synthesis of substituted 2-amino-4-quinazolinones.[2] Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Reaction Workflow
The synthesis of 2-amino-4-quinazolinones from the title compound typically involves a condensation reaction with an appropriate ortho-halobenzoyl derivative, followed by an intramolecular cyclization.
Caption: Reaction workflow for quinazolinone synthesis.
General Experimental Protocol for Quinazolinone Synthesis
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO), an (ortho-fluorobenzoyl)guanidine derivative (1.1 equivalents) is added.
-
A base (e.g., potassium carbonate or triethylamine, 2 equivalents) is added to the mixture.
-
The reaction is heated to 80-120 °C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-amino-4-quinazolinone derivative.
Biological Significance of the 2,6-Naphthyridine Scaffold
While specific biological data for this compound is scarce, the 2,6-naphthyridine core is a recognized pharmacophore present in various biologically active molecules.[3][4][5]
Overview of Biological Activities
Derivatives of 2,6-naphthyridine have been reported to exhibit a range of biological activities, making this scaffold a promising starting point for drug discovery programs.
Caption: Reported biological activities of the 2,6-naphthyridine core.
Potential as Kinase Inhibitors
Recent studies have highlighted the potential of 2,6-naphthyridine derivatives as inhibitors of various protein kinases, which are crucial targets in oncology.[1] For instance, certain derivatives have shown inhibitory activity against kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2), which are implicated in the progression of cancers like hepatocellular carcinoma.[1]
Conclusion
This compound is a heterocyclic building block with potential for the development of novel, biologically active compounds. Its primary documented use is in the synthesis of 2-amino-4-quinazolinones. While detailed experimental and biological data for this specific compound are limited, the broader family of 2,6-naphthyridines demonstrates significant therapeutic potential, particularly in the areas of oncology and neuroscience. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery. This guide serves as a foundational resource for researchers interested in leveraging this compound for their synthetic and medicinal chemistry endeavors.
References
- 1. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Tetrahydronaphthyridine Scaffolds: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Heterocyclic Core in Modern Drug Development
The tetrahydronaphthyridine core, a heterocyclic scaffold, has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of tetrahydronaphthyridine derivatives, with a focus on their roles as CXCR4 antagonists, HIV-1 integrase allosteric inhibitors, and negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
CXCR4 Antagonism: Modulating a Key Chemokine Receptor
Tetrahydronaphthyridine derivatives have been extensively investigated as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). This receptor and its endogenous ligand, CXCL12 (SDF-1α), play a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.
Quantitative Biological Data: CXCR4 Antagonists
The following table summarizes the in vitro activity of representative tetrahydronaphthyridine-based CXCR4 antagonists.
| Compound ID | CXCR4 Antagonism (IC₅₀, nM) | Anti-HIV-1 Entry (IC₅₀, nM) | Reference |
| Compound 30 | 24 | 7 | [1] |
| AMD11070 | Reference Compound | Reference Compound | [1] |
| TIQ15 | Reference Compound | Reference Compound | [1] |
Experimental Protocol: CXCR4 Competitive Binding Assay
Objective: To determine the ability of test compounds to inhibit the binding of a fluorescently labeled antibody to the CXCR4 receptor expressed on the surface of living cells.
Materials:
-
Jurkat cells (or other suitable cell line endogenously expressing CXCR4)
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CXCR4-specific antibody (clone 12G5), phycoerythrin (PE)-conjugated
-
Test compounds (tetrahydronaphthyridine derivatives)
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Phosphate-buffered saline (PBS)
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Fetal bovine serum (FBS)
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Flow cytometer
Procedure:
-
Cell Preparation: Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL. Harvest cells by centrifugation and wash with PBS.
-
Compound Incubation: Resuspend cells in PBS containing 1% FBS. Aliquot 1 x 10⁵ cells per well in a 96-well plate. Add serial dilutions of the test compounds to the wells and incubate for 30 minutes at 4°C.
-
Antibody Staining: Add PE-conjugated anti-CXCR4 antibody (12G5) to each well at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody and test compounds.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. The median fluorescence intensity (MFI) of the PE signal is measured.
-
Data Analysis: The percentage of inhibition of antibody binding is calculated for each compound concentration relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.[2]
Signaling Pathway: CXCR4-Mediated Signaling
Upon binding of its ligand CXCL12, CXCR4 activates multiple intracellular signaling cascades, primarily through Gαi-dependent and independent pathways. These pathways regulate cell migration, survival, and proliferation.
Allosteric Inhibition of HIV-1 Integrase: A Novel Antiviral Strategy
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[3] These compounds bind to the integrase at a site distinct from the active site, specifically at the binding site for the host protein LEDGF/p75. This binding event induces aberrant multimerization of the integrase enzyme, thereby inhibiting its function and disrupting the viral life cycle.
Quantitative Biological Data: HIV-1 Integrase Allosteric Inhibitors
The following table summarizes the antiviral activity of representative tetrahydronaphthyridine-based HIV-1 integrase allosteric inhibitors.
| Compound ID | Anti-HIV-1 Activity (EC₅₀, nM) | Reference |
| KF116 | ~7 | |
| BI-1001 | 5800 | [4] |
Experimental Protocol: Cell-Based HIV-1 Inhibition Assay
Objective: To determine the antiviral efficacy of test compounds against HIV-1 replication in a cell-based assay.
Materials:
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SupT1 or other susceptible T-cell line
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HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Test compounds (tetrahydronaphthyridine derivatives)
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Cell culture medium (e.g., RPMI 1640) supplemented with FBS and antibiotics
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p24 antigen ELISA kit
Procedure:
-
Cell Seeding: Seed SupT1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Viral Infection: Infect the cells with a predetermined amount of HIV-1.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator.
-
p24 Measurement: After the incubation period, collect the cell culture supernatant. Measure the concentration of the HIV-1 p24 capsid protein in the supernatant using a p24 antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to a virus-only control. The EC₅₀ value is determined by fitting the data to a dose-response curve.[5]
Mechanism of Action: HIV-1 Integrase Allosteric Inhibition
Allosteric inhibitors of HIV-1 integrase function by binding to the dimer interface of the catalytic core domain (CCD). This binding event stabilizes an aberrant conformation of the integrase, promoting its hyper-multimerization and preventing the formation of the functional intasome complex required for viral DNA integration.
Negative Allosteric Modulation of mGlu2 Receptors: A Neurological Target
Tetrahydronaphthyridine derivatives have also been developed as selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).[6] As a Gαi/o-coupled receptor, mGlu2 plays a crucial role in regulating neurotransmitter release. NAMs of mGlu2 represent a potential therapeutic strategy for treating neurological and psychiatric disorders.
Quantitative Biological Data: mGlu2 Negative Allosteric Modulators
The following table presents the in vitro potency of representative tetrahydronaphthyridine-based mGlu2 NAMs.
| Compound ID | mGlu2 NAM Activity (IC₅₀, nM) | Reference |
| Compound 14a | 39 | [6] |
| Compound 14f | 318 | [6] |
| VU6001966 | 78 | [7] |
| VU6010572 | Reference Compound | [8] |
Experimental Protocol: mGlu2 Functional Assay (Calcium Mobilization)
Objective: To measure the ability of test compounds to inhibit the glutamate-induced activation of mGlu2 receptors, which are co-expressed with a promiscuous G-protein that couples to the calcium signaling pathway.
Materials:
-
CHO or HEK293 cells stably co-expressing human mGlu2 and a Gαqi/5 chimera.
-
Fluo-4 AM calcium indicator dye.
-
Glutamate (agonist).
-
Test compounds (tetrahydronaphthyridine derivatives).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compounds and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀) and continue to record the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity upon glutamate addition reflects the intracellular calcium concentration. The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced fluorescence signal. The IC₅₀ value is calculated by fitting the dose-response data to an appropriate model.[9][10][11]
Signaling Pathway: mGlu2 Receptor Signaling
Activation of the mGlu2 receptor by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.
Conclusion
The tetrahydronaphthyridine scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective modulators of diverse biological targets. The examples of CXCR4 antagonists, HIV-1 integrase allosteric inhibitors, and mGlu2 NAMs highlighted in this guide underscore the significant potential of this chemical class. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals aiming to explore and exploit the therapeutic promise of tetrahydronaphthyridine derivatives. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of unmet medical needs.
References
- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydronaphthyridine Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydronaphthyridine (THN) core is a semi-saturated bicyclic N-heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional architecture and versatile synthetic handles have propelled its incorporation into a multitude of biologically active molecules, including approved therapeutics and clinical candidates. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrahydronaphthyridine compounds. It details key historical milestones, from the initial synthesis of the parent aromatic system to the development of sophisticated methodologies for accessing diverse isomers and derivatives. This document includes detailed experimental protocols for seminal synthetic transformations and visualizes key signaling pathways where THN-containing molecules have shown significant therapeutic promise.
A Historical Trajectory: From Obscurity to a Cornerstone of Drug Discovery
The journey of the tetrahydronaphthyridine scaffold is intrinsically linked to the development of its aromatic precursor, naphthyridine. The first documented synthesis of a naphthyridine core, specifically the 1,8-naphthyridine isomer, was reported by Koller's group in 1927. However, this discovery did not immediately catalyze widespread interest in this class of compounds.
The turning point that thrust the 1,8-naphthyridine framework into the pharmaceutical spotlight came in 1962 with the serendipitous discovery of nalidixic acid by George Lesher and his colleagues.[1][2][3] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1][4] Its subsequent approval for treating urinary tract infections established the 1,8-naphthyridine system as a viable pharmacophore and laid the groundwork for the development of the extensive quinolone family of antibiotics.[2]
The exploration of the therapeutic potential of naphthyridines naturally led to the investigation of their reduced derivatives, the tetrahydronaphthyridines. Early and still prevalent methods for accessing the tetrahydronaphthyridine core involved the catalytic hydrogenation of the corresponding aromatic naphthyridines. This approach allows for the stereocontrolled introduction of hydrogen atoms, leading to the formation of the saturated piperidine ring fused to the pyridine.
Over the decades, synthetic methodologies have evolved significantly, moving from classical reduction techniques to more sophisticated and modular strategies. These modern approaches, including de novo syntheses and advanced catalytic methods, have expanded the accessible chemical space of tetrahydronaphthyridine derivatives, enabling the fine-tuning of their pharmacological properties.
Evolution of Synthetic Methodologies
The synthesis of tetrahydronaphthyridines can be broadly categorized into two main approaches: the reduction of fully aromatic naphthyridine precursors and de novo construction of the saturated heterocyclic system.
Synthesis via Reduction of Naphthyridines
The catalytic hydrogenation of naphthyridines remains a cornerstone for the synthesis of their tetrahydro derivatives. This method's prevalence is due to the accessibility of the aromatic precursors, often synthesized via the Friedländer annulation .
2.1.1. The Friedländer Synthesis of Naphthyridines
The Friedländer synthesis is a classic and versatile method for constructing quinoline and naphthyridine ring systems. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5][6] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[5]
Experimental Protocol: General Friedländer Synthesis of 1,8-Naphthyridines [5][7]
-
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ketone, β-ketoester)
-
Catalyst (e.g., base like choline hydroxide or acid like CeCl₃·7H₂O)
-
Solvent (e.g., water, or solvent-free)
-
-
Base-Catalyzed Procedure (in Water): [8]
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in deionized water.
-
Add a catalytic amount of choline hydroxide (e.g., 1 mol%).
-
Stir the mixture at a specified temperature (e.g., 50 °C) for the required duration (typically 6-12 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration, washed with cold water, and dried.
-
-
Acid-Catalyzed Solvent-Free Procedure: [7]
-
In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), the active methylene compound (1.0 eq), and CeCl₃·7H₂O (1.0 eq).
-
Grind the mixture with a pestle at room temperature for a few minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by filtration and wash with water.
-
2.1.2. Catalytic Hydrogenation of Naphthyridines
The reduction of the pyridine ring of the naphthyridine core is a common method to obtain tetrahydronaphthyridines. Catalytic hydrogenation is a widely used technique, often employing precious metal catalysts.
Experimental Protocol: General Catalytic Hydrogenation of 1,8-Naphthyridines [9][10]
-
Materials:
-
1,8-Naphthyridine derivative
-
Catalyst (e.g., Palladium on carbon (Pd/C), Ruthenium-based complexes)
-
Hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like formic acid or isopropanol)
-
Solvent (e.g., ethanol, methanol, acetic acid)
-
-
Procedure using H₂ gas:
-
Dissolve the 1,8-naphthyridine derivative in a suitable solvent in a hydrogenation vessel.
-
Add the catalyst (e.g., 5-10 mol% Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
-
De Novo Synthesis of Tetrahydronaphthyridines
More recent advancements have focused on the direct construction of the tetrahydronaphthyridine scaffold, offering greater modularity and control over substitution patterns.
2.2.1. Horner-Wadsworth-Emmons Approach
A notable de novo synthesis utilizes a Horner-Wadsworth-Emmons olefination to construct the carbon skeleton, followed by reduction and deprotection steps.[11][12] This approach has been particularly useful for synthesizing arginine mimetics for integrin inhibitors.[11]
Experimental Protocol: Horner-Wadsworth-Emmons based synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines [12]
-
Step 1: Phosphonate Synthesis:
-
To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in THF at room temperature, add diethyl chlorophosphate.
-
Add isopropylmagnesium chloride dropwise.
-
After a short period, quench the reaction with saturated ammonium chloride solution.
-
Perform an aqueous workup and extract the product with ethyl acetate. Purify the resulting phosphonate.
-
-
Step 2: Horner-Wadsworth-Emmons Reaction:
-
To a solution of the synthesized phosphonate and an appropriate aldehyde in THF at 0 °C under a nitrogen atmosphere, add a base such as potassium tert-butoxide.
-
Stir the reaction until completion and then quench.
-
Perform an aqueous workup and extract the olefin product.
-
-
Step 3: Reduction and Deprotection:
-
The resulting olefin can be reduced (e.g., via diimide reduction) and deprotected to yield the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Tetrahydronaphthyridines in Drug Development: Targeting Key Signaling Pathways
The rigid, three-dimensional structure of the tetrahydronaphthyridine core makes it an excellent scaffold for presenting substituents in a well-defined spatial orientation, enabling precise interactions with biological targets. Two prominent examples of signaling pathways targeted by tetrahydronaphthyridine-based compounds are the CXCR4 and MC4R pathways.
CXCR4 Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (SDF-1), play a crucial role in cell migration, hematopoiesis, and immune responses.[13][14][15][16] Dysregulation of the CXCR4 signaling pathway is implicated in various diseases, including cancer metastasis and HIV entry into host cells.[13][15] Tetrahydronaphthyridine derivatives have been developed as potent CXCR4 antagonists, inhibiting the downstream signaling cascades.[17]
MC4R Agonism
The melanocortin-4 receptor (MC4R) is a key component of the leptin-melanocortin pathway in the hypothalamus, which regulates energy homeostasis, including appetite and energy expenditure.[18][19][20][21][22] Loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity.[19] Spirocyclic tetrahydronaphthyridines have been developed as MC4R antagonists, such as Pfizer's PF-07258669, for the treatment of appetite loss.[23]
Quantitative Data Summary
The following tables summarize key quantitative data for representative tetrahydronaphthyridine compounds and related synthetic methods.
Table 1: Comparison of Friedländer Synthesis Conditions for 1,8-Naphthyridines.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 h | 95 | [8] |
| CeCl₃·7H₂O (1 eq) | Solvent-free | Room Temp. | 3-6 min | 92 | [7] |
| DABCO (1 eq) | Solvent-free (Microwave) | - | 5-10 min | 85-95 | [5] |
| [Bmmim][Im] (ionic liquid) | [Bmmim][Im] | 80 | 24 h | 93 | [24] |
Table 2: Bioactivity of Representative Tetrahydronaphthyridine Derivatives.
| Compound | Target | Bioactivity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Compound 30 (CXCR4 Antagonist) | CXCR4 | 24 nM (IC₅₀) | HIV Entry Inhibition | [17] |
| PF-07258669 (MC4R Antagonist) | MC4R | Data not publicly available | Appetite Loss | [23] |
| Nalidixic Acid | DNA Gyrase | Varies by bacteria | Antibacterial | [1][4] |
General Experimental Workflow
The development of a tetrahydronaphthyridine-based therapeutic candidate typically follows a structured workflow from initial synthesis to biological evaluation.
Conclusion
The tetrahydronaphthyridine scaffold has traversed a remarkable path from a relatively obscure heterocycle to a highly valued component in the modern medicinal chemist's toolkit. Its rich history, rooted in the discovery of the antibacterial properties of its aromatic precursors, has blossomed into a field of intense research and development. The evolution of synthetic methodologies, from classical reductions to sophisticated de novo strategies, has been instrumental in unlocking the full potential of this versatile core. As our understanding of complex biological pathways deepens, the unique structural and electronic properties of tetrahydronaphthyridines will undoubtedly continue to be leveraged in the design of novel therapeutics for a wide range of diseases. This guide serves as a foundational resource for researchers aiming to contribute to the ongoing story of this remarkable class of compounds.
References
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 19. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine and its Analogs: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of Therapeutic Targets for the 2,6-Naphthyridine Scaffold
While 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a known chemical entity primarily utilized as a synthetic intermediate, its core structure belongs to the 2,6-naphthyridine family.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its capability to bind to multiple biological targets and exhibit a wide range of activities.[2] This guide consolidates the current understanding of the therapeutic potential of 2,6-naphthyridine derivatives, focusing on validated targets and the experimental methodologies used for their characterization.
Overview of the 2,6-Naphthyridine Scaffold
The 2,6-naphthyridine moiety, a bicyclic heteroaromatic system, is a versatile building block in drug discovery.[3] Its derivatives have demonstrated significant biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties.[2] The structural rigidity and the presence of nitrogen atoms allow for specific and potent interactions with various biological macromolecules, making it an attractive core for designing targeted therapies.[2][3]
Key Therapeutic Targets and Mechanisms of Action
Research into derivatives of the 2,6-naphthyridine scaffold has identified several key protein classes as potential therapeutic targets. The most prominent among these are protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.
A significant breakthrough has been the development of 2,6-naphthyridine analogs as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4]
-
Biological Significance: The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), the most common type of liver cancer.[4] Aberrant activation of this pathway promotes cancer cell proliferation and survival. Therefore, selective FGFR4 inhibition is a highly promising therapeutic strategy for this patient population.[2][4]
-
Mechanism of Action: 2,6-Naphthyridine-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of FGFR4 and preventing its phosphorylation and subsequent activation of downstream signaling cascades. This leads to the suppression of tumor growth.[2][4]
Casein Kinase 2 (CK2) is another critical kinase target for which 2,6-naphthyridine derivatives have shown high potency and selectivity.[2]
-
Biological Significance: CK2 is a serine/threonine kinase that is frequently overexpressed in many human cancers.[2] It plays a vital role in cell growth, proliferation, and survival by phosphorylating a wide range of substrates involved in these processes.[2]
-
Mechanism of Action: A notable naphthyridine-based inhibitor has been developed as a highly selective chemical probe for CK2, effectively inhibiting its activity in cellular assays and serving as a tool to investigate its complex biology.[2]
Quantitative Data on 2,6-Naphthyridine Derivatives
The following table summarizes the quantitative data for representative 2,6-naphthyridine compounds against their respective targets.
| Compound Class | Target | Assay Type | Potency (IC₅₀) | Cell Line | Reference |
| 2,6-Naphthyridine Analogue (Compound 11) | FGFR4 | Cell Proliferation | Nanomolar range | Huh7 (HCC) | [4] |
| 2,6-Naphthyridine Analogue | FGFR1-3 | Selectivity Assay | High Selectivity for FGFR4 | - | [4] |
| Naphthyridine-based Inhibitor (Compound 2) | CK2 | Cellular Assay | Potent Inhibition | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of potential therapeutic agents. Below are general protocols for key experiments cited in the evaluation of 2,6-naphthyridine derivatives.
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., FGFR4, CK2), a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.[2]
-
Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³²P]ATP, typically using phosphocellulose paper.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a dose-response curve.
This assay assesses the effect of a compound on the growth and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., Huh7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2,6-naphthyridine derivative or a vehicle control for a specified duration (e.g., 72 hours).[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson’s buffer).
-
Absorbance Measurement: The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[2]
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., Huh7, Hep3B) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[2][4]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into groups and treated with the test compound (administered orally or via injection) or a vehicle control on a set schedule.[2]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition in the treated groups is compared to the vehicle control group to determine the compound's efficacy.[2]
Visualized Pathways and Workflows
Caption: FGFR4 signaling pathway and point of inhibition by 2,6-naphthyridine derivatives.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion
The 2,6-naphthyridine scaffold is a highly promising framework in modern drug discovery.[2] While this compound itself is not extensively characterized as a therapeutic agent, its core structure is present in potent and selective inhibitors of key oncogenic kinases like FGFR4 and CK2. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] Future research focusing on this chemical class holds significant potential for the development of novel targeted therapies for cancer and other diseases.
References
The 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine Core: An Obscure Scaffold in Medicinal Chemistry with Broader Implications for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the medicinal chemistry of the 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine core. An extensive review of the scientific literature reveals a notable scarcity of data specifically pertaining to this isomeric scaffold. However, the broader class of tetrahydronaphthyridines has emerged as a privileged scaffold in drug discovery, with various isomers demonstrating significant potential across a range of therapeutic areas. This guide will first address the limited information available on the title compound before providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of other medicinally relevant tetrahydronaphthyridine isomers.
The Elusive this compound
The Tetrahydronaphthyridine Scaffold: A Versatile Template for Drug Design
The tetrahydronaphthyridine core, a fusion of a dihydropyridine and a pyridine ring, offers a three-dimensional architecture that is attractive for designing ligands that can interact with complex biological targets. Different isomers of this scaffold have been successfully employed to develop potent and selective modulators of various enzymes and receptors.
Synthesis of Tetrahydronaphthyridine Cores
A variety of synthetic strategies have been developed to access the different tetrahydronaphthyridine isomers. These methods often involve multi-step sequences starting from substituted pyridines or employ transition metal-catalyzed cyclization reactions.
One notable approach is the use of aza-Diels-Alder reactions to construct the tetrahydronaphthyridine framework. For instance, the reaction of imines derived from 3-aminopyridines with electron-rich olefins can yield tetrahydro-1,5-naphthyridines.
Another powerful method involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For example, photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines followed by an intramolecular SNAr cyclization has been utilized for the automated synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines and their 1,6-regioisomers.
The following diagram illustrates a generalized workflow for the synthesis of tetrahydronaphthyridine scaffolds.
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine mechanism of action theories
To: Researchers, Scientists, and Drug Development Professionals
Subject: Analysis of Publicly Available Data on the Mechanism of Action of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
This document summarizes the findings from a comprehensive search of publicly available scientific literature regarding the mechanism of action of this compound.
Executive Summary
Despite a thorough investigation of available scientific databases and literature, there is a significant lack of specific information regarding the mechanism of action, pharmacological targets, and associated signaling pathways for the compound this compound. The primary role of this compound, as documented in the public domain, is as a chemical intermediate in the synthesis of more complex molecules, such as substituted 2-amino-4-quinazolinones[1]. No peer-reviewed studies detailing its biological activity, binding affinities, or influence on cellular signaling were identified.
This guide will present the available chemical and structural information for this compound and provide a broader overview of the known biological activities of the naphthyridine scaffold. This contextual information may offer potential starting points for future research, but it is crucial to note that the activities of related isomers may not be predictive of the specific actions of this compound.
Chemical and Physical Properties of this compound
The fundamental properties of the molecule are well-documented in chemical databases.
| Property | Value |
| CAS Number | 601515-40-6[1] |
| Molecular Formula | C₈H₁₁N₃[1] |
| Molecular Weight | 149.19 g/mol [1] |
| Alternate Names | 5,6,7,8-Tetrahydro-[2][3]naphthyridin-1-amine; 2,6-Naphthyridin-1-amine, 5,6,7,8-tetrahydro- |
Potential Areas for Future Investigation Based on Isomeric Scaffolds
While no direct data exists for the 2,6-naphthyridine isomer of interest, the broader naphthyridine class of compounds exhibits a wide range of biological activities. These diverse actions are highly dependent on the specific arrangement of the nitrogen atoms within the bicyclic structure and the nature of the substitutions. The following examples from different naphthyridine isomers are provided for contextual purposes only and should not be extrapolated to this compound without experimental validation.
-
Antiviral Activity: Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent allosteric inhibitors of HIV-1 integrase. These compounds are thought to bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme, leading to aberrant multimerization and inhibition of viral replication.
-
Neurological Activity: The naphthyridine scaffold is present in compounds targeting the central nervous system. For instance, certain 1,8-naphthyridine derivatives have been explored for their potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression[2].
-
Anticancer and Antimicrobial Properties: Various naphthyridine alkaloids isolated from natural sources have demonstrated anticancer, antibacterial, and antifungal activities[4][5].
Logical Framework for a Hypothetical Research Program
Given the absence of data, a logical workflow for elucidating the mechanism of action of this compound would involve a series of foundational experiments.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-2,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in various biologically active compounds. Its rigid, three-dimensional structure makes it an attractive core for the development of novel therapeutics. Derivatives of tetrahydronaphthyridines have shown potential as kinase inhibitors, receptor antagonists, and antibacterial agents. The 1-amino substitution provides a key vector for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
These application notes provide a detailed protocol for a multi-step synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine. While a direct synthesis from primary amines is not extensively documented for this specific isomer, the following protocols are based on established synthetic transformations for related heterocyclic systems, providing a reliable pathway for its preparation.
Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence. A plausible and effective strategy involves the initial construction of a substituted 2,6-naphthyridine core, followed by selective reduction and subsequent amination. This approach allows for the controlled installation of the desired functionalities.
A conceptual workflow for a potential synthetic route is outlined below.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-5,6,7,8-tetrahydro-2,6-naphthyridine
This protocol outlines the synthesis of a key intermediate, 1-chloro-5,6,7,8-tetrahydro-2,6-naphthyridine, which will be subsequently aminated.
Step 1: Synthesis of 1-Oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxycarbonyl-4-piperidone hydrochloride (10.0 g, 51.6 mmol) and ethanol (100 mL).
-
Addition of Reagents: To the stirred suspension, add cyanoacetamide (4.34 g, 51.6 mmol) followed by triethylamine (14.4 mL, 103.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux for 12 hours.
-
Work-up: Cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol (2 x 20 mL), and dried under vacuum to afford 1-oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine.
Step 2: Chlorination to 1-Chloro-5,6,7,8-tetrahydro-2,6-naphthyridine
-
Reaction Setup: In a 100 mL round-bottom flask, place 1-oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine (5.0 g, 33.3 mmol).
-
Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 20 mL) to the flask at 0 °C.
-
Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then heat at 100 °C for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until pH 8 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-chloro-5,6,7,8-tetrahydro-2,6-naphthyridine.
Protocol 2: Synthesis of this compound
This protocol describes the final amination step to produce the target compound.
-
Reaction Setup: In a sealed tube, dissolve 1-chloro-5,6,7,8-tetrahydro-2,6-naphthyridine (2.0 g, 11.8 mmol) in a 7N solution of ammonia in methanol (20 mL).
-
Reaction Conditions: Heat the sealed tube at 120 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | 1-Oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine | 3-Ethoxycarbonyl-4-piperidone HCl, Cyanoacetamide | Triethylamine | Ethanol | Reflux | 12 | ~75-85 |
| 1b | 1-Chloro-5,6,7,8-tetrahydro-2,6-naphthyridine | 1-Oxo-hexahydro-2,6-naphthyridine | Phosphorus oxychloride (POCl₃) | Neat | 100 | 4 | ~60-70 |
| 2 | This compound | 1-Chloro-tetrahydro-2,6-naphthyridine | Ammonia in Methanol (7N) | Methanol | 120 | 24 | ~50-60 |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Visualizations
Detailed Experimental Workflow
The following diagram illustrates the step-by-step synthetic pathway described in the protocols.
Caption: Detailed workflow for the synthesis of the target amine.
Conceptual Diagram: Tetrahydronaphthyridine Synthesis from Primary Amines
While not a direct protocol for the title compound, modern synthetic methods utilize primary amines for the construction of related tetrahydronaphthyridine cores. The following diagram illustrates this general concept, which could be adapted in future synthetic designs.
Caption: General strategy for tetrahydronaphthyridine synthesis.
Application Notes and Protocols for Cobalt-Catalyzed [2+2+2] Cyclizations for Naphthyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of naphthyridine derivatives utilizing cobalt-catalyzed [2+2+2] cycloaddition reactions. Naphthyridines are important heterocyclic scaffolds in medicinal chemistry, and this atom-economical approach offers an efficient route to their synthesis.
Introduction
The [2+2+2] cycloaddition reaction is a powerful method for the construction of six-membered rings, and when catalyzed by transition metals, it provides a direct route to substituted pyridines.[1] Cobalt complexes, in particular, have proven to be versatile and effective catalysts for this transformation.[2][3] The reaction proceeds by the formal cycloaddition of two alkyne moieties and a nitrile, leading to the formation of a pyridine ring. This methodology can be applied to the synthesis of naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms.
One effective strategy for synthesizing substituted naphthyridines is through the intramolecular [2+2+2] cyclization of a dialkynylnitrile precursor.[4][5] This approach offers good control over the final structure of the naphthyridine core. Microwave irradiation has been shown to promote these reactions efficiently.[4][5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines via a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[4]
| Entry | Diyne Precursor | Catalyst (mol %) | Solvent | Time (min) | Yield (%) |
| 1 | 1a | CpCo(CO)₂ (20) | 1,4-dioxane | 15 | 65 |
| 2 | 1a | CpCo(COD) (20) | 1,4-dioxane | 15 | 62 |
| 3 | 1a | InCo(COD) (20) | 1,4-dioxane | 15 | 58 |
| 4 | 1b | CpCo(CO)₂ (20) | 1,4-dioxane | 15 | 71 |
| 5 | 1c | CpCo(CO)₂ (20) | 1,4-dioxane | 15 | 55 |
Experimental Protocols
General Protocol for Cobalt-Catalyzed [2+2+2] Cyclization for the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines[4]
This protocol details the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines from dialkynylnitrile precursors using a cobalt catalyst and microwave irradiation.
Materials:
-
Dialkynylnitrile precursor
-
Cobalt catalyst (e.g., CpCo(CO)₂, CpCo(COD), or InCo(COD))
-
Anhydrous 1,4-dioxane
-
Microwave reactor vials
-
Magnetic stir bars
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Mixture: In a microwave reactor vial equipped with a magnetic stir bar, dissolve the dialkynylnitrile precursor (1.0 equiv) in anhydrous 1,4-dioxane.
-
Addition of Catalyst: To the solution from step 1, add the cobalt catalyst (20 mol %).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture for 15 minutes at a constant temperature of 150 °C.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Relationship of Key Reaction Components
Caption: Key Components in Cobalt-Catalyzed Naphthyridine Synthesis.
Experimental Workflow for Naphthyridine Synthesis
Caption: Experimental Workflow for Cobalt-Catalyzed Naphthyridine Synthesis.
References
- 1. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combinatorial Library Synthesis Using 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and modulation of G-protein coupled receptors.[1][2][3][4] 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a versatile building block for the creation of diverse chemical libraries for high-throughput screening. This document provides detailed protocols for the synthesis of a combinatorial library based on this scaffold, focusing on the derivatization of the primary amino group. The protocols are designed for parallel synthesis and are amenable to automation.
Introduction
Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of compounds for biological screening. The choice of a central scaffold is critical to the success of a combinatorial library. The 5,6,7,8-tetrahydronaphthyridine core offers a rigid, three-dimensional structure that can be readily functionalized to explore chemical space. The presence of a primary amine in this compound (CAS 601515-40-6) provides a convenient handle for a variety of chemical transformations, including amide bond formation, urea formation, and sulfonylation.[5] These reactions are robust, high-yielding, and compatible with a wide range of building blocks, making them ideal for combinatorial library synthesis.
Library Design and Strategy
The proposed library is designed to explore the structure-activity relationships (SAR) around the this compound scaffold by introducing a diverse set of substituents at the 1-amino position. A representative library of amides, ureas, and sulfonamides will be synthesized in a parallel format.
Logical Relationship of the Library Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral Tetrahydronaphthyridine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetrahydronaphthyridine scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules. Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced potency and selectivity for biological targets. The development of efficient asymmetric methods to access enantiomerically pure tetrahydronaphthyridines is therefore of significant interest. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable scaffolds, with a focus on robust and highly enantioselective methods. Currently, the most well-established and versatile methods involve the asymmetric hydrogenation of naphthyridine precursors using chiral ruthenium catalysts.
Method 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthyridines
Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral tetrahydronaphthyridines. Chiral cationic ruthenium diamine complexes have proven to be particularly effective for the enantioselective reduction of substituted 1,5- and 1,8-naphthyridine derivatives, affording the corresponding 1,2,3,4-tetrahydronaphthyridines in high yields and with excellent enantioselectivities.[1][2]
Application Notes
This method is applicable to a wide range of substituted naphthyridine substrates. The choice of the chiral ligand on the ruthenium catalyst is critical for achieving high levels of stereocontrol. The reaction conditions, including solvent and hydrogen pressure, can also influence both the conversion and the enantioselectivity. For instance, in the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, a variety of derivatives were effectively hydrogenated to yield 1,2,3,4-tetrahydro-1,8-naphthyridines with up to 99% enantiomeric excess (ee) and complete conversion.[1] Similarly, the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines using chiral cationic ruthenium diamine complexes also provided the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% ee.[2] This facile and environmentally friendly protocol is also suitable for the large-scale synthesis of optically pure products.[2]
Experimental Protocols
General Procedure for the Asymmetric Hydrogenation of 1,8-Naphthyridine Derivatives [1]
A solution of the 2,7-disubstituted 1,8-naphthyridine substrate (0.2 mmol) and the chiral ruthenium catalyst (e.g., Ru-complex, 0.002 mmol, 1 mol%) in a suitable solvent (e.g., methanol, 2 mL) is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a given time (e.g., 12-24 h). After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the chiral 1,2,3,4-tetrahydro-1,8-naphthyridine product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Hydrogenation of 1,5-Naphthyridine Derivatives [2]
In a glovebox, a glass vial is charged with the 1,5-naphthyridine substrate (0.2 mmol), the chiral ruthenium catalyst (0.002 mmol, 1 mol%), and a solvent (e.g., methanol or ethanol, 2 mL). The vial is then placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen three times before being pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 60-80 °C) for the indicated time (e.g., 24-48 h). After cooling and venting the autoclave, the solvent is evaporated, and the residue is purified by silica gel column chromatography to give the desired 1,2,3,4-tetrahydro-1,5-naphthyridine. The enantiomeric excess is determined by chiral HPLC.
Data Presentation
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2,7-Disubstituted 1,8-Naphthyridines [1]
| Entry | Substrate (R group) | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Ru-cat A | MeOH | 60 | 50 | 12 | >99 | 98 |
| 2 | 4-MeO-Ph | Ru-cat A | MeOH | 60 | 50 | 12 | >99 | 99 |
| 3 | 4-F-Ph | Ru-cat A | MeOH | 60 | 50 | 12 | >99 | 97 |
| 4 | 2-Thienyl | Ru-cat A | MeOH | 60 | 50 | 24 | 98 | 96 |
| 5 | Methyl | Ru-cat B | MeOH | 80 | 50 | 24 | 95 | 95 |
Catalyst structures and specific details can be found in the source literature.
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines [2]
| Entry | Substrate (R group) | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Ru-cat C | EtOH | 80 | 50 | 24 | 98 | 99 |
| 2 | 4-Cl-Ph | Ru-cat C | EtOH | 80 | 50 | 24 | 97 | 98 |
| 3 | Naphthyl | Ru-cat C | EtOH | 80 | 50 | 48 | 95 | 97 |
| 4 | Cyclohexyl | Ru-cat D | MeOH | 60 | 50 | 48 | 92 | 96 |
| 5 | Ethyl | Ru-cat D | MeOH | 60 | 50 | 48 | 94 | 95 |
Catalyst structures and specific details can be found in the source literature.
Alternative Asymmetric Strategies (Current Landscape)
While catalytic asymmetric hydrogenation is a well-documented and highly successful strategy, other modern asymmetric synthesis methods like organocatalysis and chiral auxiliary-mediated approaches are less reported for the specific synthesis of the tetrahydronaphthyridine core.
-
Organocatalysis: Asymmetric organocatalysis has been extensively applied to the synthesis of various nitrogen-containing heterocycles. However, specific applications for the direct asymmetric synthesis of tetrahydronaphthyridines are not yet widely established in the literature. The development of organocatalytic methods, such as asymmetric aza-Diels-Alder reactions or cascade reactions, for naphthyridine substrates represents a promising area for future research.
-
Chiral Auxiliary-Based Methods: The use of chiral auxiliaries is a classical and powerful strategy for asymmetric synthesis. While this approach has been used for the synthesis of a vast number of chiral molecules, its application to the synthesis of tetrahydronaphthyridines is not extensively documented. This may be due to the efficiency and directness of the catalytic hydrogenation methods.
Visualizations
References
Application Notes and Protocols: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine as a Precursor for 2-Amino-4-quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3] The unique structural features of the quinazolinone ring system have made it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4] This document provides detailed application notes and protocols for the use of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine as a key precursor in the synthesis of novel 2-amino-4-quinazolinone derivatives.[5] The incorporation of the tetrahydro-naphthyridine moiety is a strategic approach to explore new chemical space and develop compounds with potentially enhanced or novel therapeutic activities.
Synthetic Approach
The synthesis of 2-amino-4-quinazolinones from this compound typically involves a cyclocondensation reaction with a substituted anthranilic acid derivative. This approach is a modification of classical quinazolinone syntheses, such as the Niementowski synthesis, which traditionally utilizes amides.[3] In this case, the amino group of the tetrahydronaphthyridine precursor acts as the nitrogen source for the 2-position of the quinazolinone ring. The reaction proceeds through the formation of an intermediate amide, followed by intramolecular cyclization to yield the final quinazolinone scaffold.
A plausible synthetic route involves the reaction of this compound with an N-acyl-anthranilic acid (or its corresponding acid chloride or ester) or a one-pot reaction with anthranilic acid and a coupling agent. The choice of substituents on the anthranilic acid ring allows for the generation of a diverse library of 2-amino-4-quinazolinone derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2-((5,6,7,8-Tetrahydro-2,6-naphthyridin-1-yl)amino)-4(3H)-quinazolinone
This protocol describes a representative synthesis of a 2-amino-4-quinazolinone derivative using this compound and anthranilic acid.
Materials:
-
This compound
-
Anthranilic acid
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent/catalyst system (e.g., phosphorus oxychloride, p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 mmol) and anthranilic acid (1.1 mmol).
-
Add polyphosphoric acid (10 g) to the mixture.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a beaker containing crushed ice and water, which will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-((5,6,7,8-Tetrahydro-2,6-naphthyridin-1-yl)amino)-4(3H)-quinazolinone.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized 2-amino-4-quinazolinone derivatives, illustrating the potential for generating a compound library with varying substituents.
| Compound ID | R Group (on Quinazolinone) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| QN-H | H | C₁₆H₁₅N₅O | 293.32 | 65 | 210-212 |
| QN-Cl | 6-Chloro | C₁₆H₁₄ClN₅O | 327.77 | 72 | 225-227 |
| QN-MeO | 6-Methoxy | C₁₇H₁₇N₅O₂ | 323.35 | 68 | 205-207 |
| QN-NO₂ | 6-Nitro | C₁₆H₁₄N₆O₃ | 338.32 | 55 | 240-242 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Synthetic Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application of Tetrahydronaphthyridine Derivatives as HIV-1 Integrase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetrahydronaphthyridine derivatives as potent inhibitors of HIV-1 integrase. The focus is on a class of these compounds that function as allosteric inhibitors, targeting the interaction between integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).
Introduction
HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process is essential for establishing a persistent infection. Consequently, IN is a prime target for antiretroviral therapy. Tetrahydronaphthyridine derivatives have emerged as a promising class of HIV-1 integrase inhibitors. A notable subset of these compounds acts via an allosteric mechanism, binding to the IN catalytic core domain at the dimer interface, which is the same site where the host cofactor LEDGF/p75 binds.[1][2][3] This binding has a dual effect: it prevents the essential interaction with LEDGF/p75 and induces aberrant multimerization of the integrase enzyme, ultimately blocking viral replication.[2][4] Some of these allosteric inhibitors have shown potent anti-HIV-1 activity in the low nanomolar range.[5]
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.[6]
| Compound | R¹ | R² | R³ | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) |
| 1 | H | H | H | 1.8 | >100 | >55,556 |
| 2 | Me | H | H | 0.9 | >100 | >111,111 |
| 3 | Et | H | H | 1.2 | >100 | >83,333 |
| 4 | H | Me | H | 3.5 | >100 | >28,571 |
| 5 | H | H | Me | 2.1 | >100 | >47,619 |
| 6 | Me | Me | H | 1.5 | >100 | >66,667 |
| 7 | Me | H | Me | 0.8 | >100 | >125,000 |
Data adapted from Peese, K.M., et al. (2019). J. Med. Chem. 62(3), 1348-1361.[5]
Mandatory Visualization
Signaling Pathway of Allosteric Inhibition
References
- 1. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Design and Application of RORγt Inverse Agonists Featuring a Tetrahydronaphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key players in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, primarily through their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). Consequently, inhibiting the function of RORγt with small molecule inverse agonists has emerged as a promising therapeutic strategy for these conditions. This document provides detailed application notes and protocols for the design, evaluation, and application of RORγt inverse agonists built around a tetrahydronaphthyridine core, a scaffold that has shown potential in developing potent and selective modulators of RORγt.
Data Presentation: Quantitative Analysis of Tetrahydronaphthyridine-Based RORγt Inverse Agonists
The following table summarizes the in vitro and in vivo pharmacological data for representative RORγt inverse agonists incorporating a tetrahydronaphthyridine core. This structured format allows for a clear comparison of their potency, selectivity, and preclinical efficacy.
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Species | Selectivity | In Vivo Model | Key Findings | Reference |
| TAK-828F | RORγt | Binding Assay | 1.9 | Human | >5000-fold vs RORα/β | IL-23 Induced Cytokine Expression (Mouse) | Potent and selective inverse agonist with dose-dependent inhibition of IL-17A. ED80 of 0.5 mg/kg.[1] | [1] |
| RORγt | Reporter Gene | 6.1 | Human | T-cell Transfer Colitis (Mouse) | Reduced disease severity and inhibited Th17/Th1/17 cell populations.[2] | [2][3] | ||
| IL-17 Production | Human Whole Blood | 430 | Human | Inhibited production of Th17-related cytokines.[3] | [3][4] | |||
| IL-17 Production | Mouse Whole Blood | 720 | Mouse | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams are provided in DOT language.
RORγt Signaling Pathway in Th17 Cell Differentiation
This diagram illustrates the central role of RORγt in the differentiation of naïve CD4+ T cells into pathogenic Th17 cells, the target pathway for tetrahydronaphthyridine-based inverse agonists.
Caption: RORγt signaling cascade in Th17 cell differentiation.
Experimental Workflow: In Vitro Evaluation of RORγt Inverse Agonists
This workflow outlines the key in vitro assays used to characterize the potency and selectivity of novel tetrahydronaphthyridine-based RORγt inverse agonists.
Caption: Workflow for in vitro characterization of RORγt inverse agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of RORγt inverse agonists with a tetrahydronaphthyridine core.
RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the RORγt ligand-binding domain (LBD).
Materials:
-
RORγt-LBD, GST-tagged (e.g., Thermo Fisher Scientific)
-
LanthaScreen™ Tb-anti-GST Antibody (e.g., Thermo Fisher Scientific)
-
Fluorescein-labeled coactivator peptide (e.g., SRC1-4)
-
TR-FRET Dilution Buffer
-
Test compounds (serially diluted in DMSO)
-
384-well, low-volume, black assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 4X solution of the test compound or reference ligand by diluting the stock in TR-FRET Dilution Buffer.
-
Prepare a 4X solution of RORγt-LBD in TR-FRET Dilution Buffer.
-
Prepare a 4X mixture of the Fluorescein-coactivator peptide and Tb-anti-GST antibody in TR-FRET Dilution Buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X test compound solution to the assay plate.
-
Add 5 µL of the 4X RORγt-LBD solution to each well.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of the 4X peptide/antibody mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (Terbium emission) and 520 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Human Th17 Cell Differentiation and IL-17A Measurement
This protocol outlines the procedure for differentiating human naïve CD4+ T cells into Th17 cells and measuring the inhibitory effect of test compounds on IL-17A production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human IL-1β, IL-6, IL-23, and TGF-β
-
Anti-IFN-γ and Anti-IL-4 antibodies
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Test compounds (dissolved in DMSO)
-
IL-17A ELISA Kit
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a negative selection magnetic bead-based isolation kit according to the manufacturer's instructions.
-
-
Th17 Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C.
-
Wash the plate with PBS.
-
Seed the isolated naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (1-2 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: IL-1β (10-20 ng/mL), IL-6 (20-50 ng/mL), IL-23 (10-20 ng/mL), TGF-β (1-5 ng/mL), anti-IFN-γ (1-2 µg/mL), and anti-IL-4 (1-2 µg/mL).
-
Add serial dilutions of the test compound or vehicle (DMSO) to the wells.
-
Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator.
-
-
Measurement of IL-17A:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of IL-17A inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to assess the efficacy of RORγt inverse agonists in a psoriasis-like skin inflammation model.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
Imiquimod cream (5%)
-
Vehicle cream (e.g., Vaseline Lanette cream)
-
Test compound formulated for oral or topical administration
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring system
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the mice for at least one week before the experiment.
-
Randomly divide the mice into treatment groups (vehicle, test compound at different doses, and a positive control if desired).
-
-
Induction of Psoriasis-like Inflammation:
-
On day 0, shave a small area on the back of each mouse.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
-
Treatment:
-
Administer the test compound daily, starting from day 0 or day 1, either orally (e.g., by gavage) or topically to the inflamed skin, depending on the formulation.
-
Administer the vehicle to the control group using the same route and schedule.
-
-
Assessment of Inflammation:
-
Monitor the mice daily for body weight changes and signs of inflammation.
-
Score the severity of erythema, scaling, and thickness of the back skin daily using a modified PASI scoring system (e.g., 0-4 scale for each parameter).
-
Measure the thickness of the ear daily using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 7), euthanize the mice.
-
Collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Isolate RNA from the skin to analyze the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23) by qRT-PCR.
-
-
Data Analysis:
-
Compare the PASI scores, ear thickness, and histological parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Synthesis of the Tetrahydronaphthyridine Core
The following represents a general synthetic approach for the construction of a 1,2,3,4-tetrahydronaphthyridine scaffold, which can be further functionalized to generate RORγt inverse agonists.
Caption: General synthetic workflow for tetrahydronaphthyridine core.
General Procedure: A common strategy involves a multi-step sequence starting from a suitably substituted pyridine derivative. A key step is often an annulation reaction to construct the second ring. For instance, a Friedländer annulation or a related cyclization reaction can be employed.
-
Condensation: A substituted aminopyridine can be condensed with a cyclic ketone or a β-ketoester under acidic or basic conditions to form a dihydronaphthyridinone intermediate.
-
Reduction: The resulting intermediate can then be reduced using various reducing agents, such as sodium borohydride or catalytic hydrogenation, to yield the saturated tetrahydronaphthyridine core.
-
Functionalization: The core structure can then be further modified at various positions through standard organic chemistry transformations (e.g., N-alkylation, aromatic substitution, cross-coupling reactions) to introduce the necessary pharmacophoric elements for potent RORγt inverse agonist activity.
Note: The specific reagents and reaction conditions will vary depending on the desired substitution pattern of the final molecule.
References
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel RORγt inverse agonists limit IL-17-mediated liver inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
Automated Continuous Flow Synthesis of Spirocyclic Tetrahydronaphthyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the automated continuous flow synthesis of sprocyclic tetrahydronaphthyridines, a class of compounds with significant potential in drug discovery. The described methodology, developed by the Cresswell Group at the University of Bath, offers a modular and scalable approach to this valuable three-dimensional chemical space.[1][2]
Spirocyclic tetrahydronaphthyridines (THNs) are important scaffolds in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved potency and selectivity for biological targets.[1] A notable example is the core of Pfizer's MC4R antagonist, PF-07258669, which was synthesized using this methodology.[1][2] The melanocortin-4 receptor (MC4R) is a key regulator of appetite and energy homeostasis, making it an attractive target for therapeutics addressing metabolic disorders.
The automated continuous flow synthesis approach offers several advantages over traditional batch chemistry, including enhanced safety, reproducibility, and scalability. The methodology is centered around a two-step sequence: a photoredox-catalyzed hydroaminoalkylation (HAA) followed by either an intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed C-N bond formation.[1][2]
Signaling Pathway of Interest: MC4R Pathway
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the leptin-melanocortin signaling pathway, which regulates energy balance. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that ultimately suppresses appetite and increases energy expenditure. Conversely, antagonism of MC4R can stimulate appetite, making it a target for conditions associated with appetite loss.
Experimental Workflow
The automated continuous flow synthesis is comprised of two main stages, which can be performed sequentially. The initial photoredox-catalyzed hydroaminoalkylation generates a γ-pyridyl amine intermediate. This intermediate is then cyclized in the second stage via either a thermal SNAr reaction or a palladium-catalyzed C-N coupling to yield the final spirocyclic tetrahydronaphthyridine.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of various spirocyclic tetrahydronaphthyridines.
Table 1: Synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines
| Entry | Primary Amine | Vinylpyridine | Amine Equiv. | Temp. (°C) | Yield (%) |
| 1 | Cyclohexylamine | 2-fluoro-3-vinylpyridine | 1.0 | 180 | 98 |
| 2 | Piperidine | 2-fluoro-3-vinylpyridine | 3.0 | 200 | 80 |
| 3 | Pyrrolidine | 2-fluoro-3-vinylpyridine | 3.0 | 200 | 61 |
| 4 | Isopropylamine | 2-fluoro-3-vinylpyridine | 1.0 | 180 | 75 |
Table 2: Synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines
| Entry | Primary Amine | Vinylpyridine | Amine Equiv. | Temp. (°C) | Yield (%) |
| 1 | Cyclohexylamine | 2-chloro-4-vinylpyridine | 1.0 | 220 | 85 |
| 2 | Piperidine | 2-chloro-4-vinylpyridine | 3.0 | 220 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Automated Continuous Flow Synthesis of Spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines via SNAr
Materials:
-
Primary amine
-
2-Fluoro-3-vinylpyridine
-
Sodium azide (NaN3)
-
Photocatalyst (e.g., an iridium-based complex)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Continuous flow reactor system (e.g., Vapourtec R-series) equipped with a photoreactor module (e.g., Uniqsis PhotoSyn with 420 nm LEDs), a heated reactor module, and a back pressure regulator.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the primary amine (1.0-3.0 equivalents), sodium azide, and the photocatalyst in anhydrous DMF.
-
Prepare a separate stock solution of 2-fluoro-3-vinylpyridine in anhydrous DMF.
-
-
System Setup:
-
Set up the continuous flow reactor with two syringe pumps, a T-mixer, the photoreactor, and the heated reactor in series.
-
Set the temperature of the photoreactor (typically cooled, e.g., to 0°C).
-
Set the temperature of the heated reactor to the desired temperature for the SNAr reaction (e.g., 180-220°C).
-
Set the back pressure regulator to maintain a constant pressure throughout the system.
-
-
Reaction Execution:
-
Pump the two reagent solutions at equal flow rates into the T-mixer.
-
The mixed solution flows through the photoreactor where the hydroaminoalkylation takes place. The residence time is controlled by the flow rate and the reactor volume.
-
The output from the photoreactor then enters the heated reactor for the intramolecular SNAr cyclization. The residence time is determined by the flow rate and the volume of the heated reactor.
-
The product stream exits the heated reactor, passes through the back pressure regulator, and is collected.
-
-
Work-up and Purification:
-
The collected crude product is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired spirocyclic tetrahydronaphthyridine.
-
Protocol 2: Alternative Cyclization via Palladium-Catalyzed C-N Coupling
For certain substrates, a palladium-catalyzed C-N bond formation can be employed for the cyclization step. This typically involves telescoping the output from the photoredox HAA step with a heated reactor containing a palladium catalyst and a suitable base.
Additional Materials:
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
Modified Procedure (Step 3):
-
The output from the photoreactor is mixed with a solution of the palladium catalyst, ligand, and base before entering the heated reactor. The reaction conditions (temperature, residence time) are optimized for the specific substrate.
Characterization
The synthesized spirocyclic tetrahydronaphthyridines are typically characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To determine the purity of solid compounds.
These detailed notes and protocols provide a comprehensive guide for researchers interested in utilizing automated continuous flow synthesis to access the novel and medicinally relevant class of spirocyclic tetrahydronaphthyridines. The modularity of this approach allows for the rapid generation of diverse compound libraries for drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine. The protocols and data presented are based on established methods for the purification of related heterocyclic amines and should be considered as a starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound and its synthetic intermediates are column chromatography and recrystallization.[1] Due to the basic nature of the amine, special considerations are necessary to achieve high purity.
Q2: Why does my compound streak or show peak tailing during column chromatography on silica gel?
A2: Peak tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[2] This is primarily due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface, leading to strong, non-uniform interactions and poor peak shape.[2]
Q3: How can I prevent my compound from streaking on a silica gel column?
A3: To minimize streaking, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[3] Typically, 0.1-2% TEA is sufficient to neutralize the acidic sites on the silica gel. Alternatively, using an amine-functionalized silica gel can provide a less acidic stationary phase and improve peak shape without the need for mobile phase modifiers.[4][5]
Q4: My compound is not crystallizing during recrystallization. What can I do?
A4: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to concentrate the solution.[1] Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation.[1] If these methods fail, adding a seed crystal of the pure compound, if available, can initiate crystallization.[1]
Q5: The product is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if impurities are depressing the melting point. Ensure the solvent is not too hot when dissolving the compound. You can also try using a lower-boiling point solvent or a solvent pair for recrystallization.[1]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaking/Peak Tailing | Interaction of the basic amine with acidic silica gel. | Add a basic modifier (e.g., 0.1-2% triethylamine) to the eluent.[3] Use amino-functionalized silica gel.[4][5] |
| Poor Separation of Compound from Impurities | Inappropriate solvent system polarity. | Optimize the mobile phase. A less polar solvent system may improve separation.[1] Consider a different stationary phase like alumina for different selectivity.[1] |
| Low Recovery of Compound | Irreversible adsorption of the basic compound onto the silica gel. | Use a less acidic stationary phase (e.g., deactivated silica or alumina). Add a competing base like triethylamine to the eluent.[2] |
| Compound Does Not Elute from the Column | The eluent is not polar enough. The compound is strongly bound to the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound is still retained, consider flushing the column with a highly polar solvent system containing a base (e.g., 10% Methanol in DCM with 2% TEA). |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Solution is too dilute. Supersaturation has not been reached. | Concentrate the solution by evaporating some of the solvent.[1] Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[1] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. High level of impurities. | Use a lower-boiling point solvent. Use a solvent/anti-solvent system for crystallization.[4] Purify the crude material by another method (e.g., column chromatography) first. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[4] |
| Low Yield of Crystals | The compound is too soluble in the chosen solvent at low temperatures. Premature crystallization during hot filtration. | Cool the solution in an ice bath to maximize crystal precipitation.[1] Use a minimal amount of a different solvent in which the compound is less soluble when cold. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Experimental Protocols
Representative Column Chromatography Protocol
This protocol is a general guideline. The optimal conditions may vary depending on the specific impurities present.
-
Stationary Phase Selection: Choose standard silica gel or, for better results with basic compounds, amine-functionalized silica gel.
-
Mobile Phase Preparation: A common mobile phase for purifying similar amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[6] If using standard silica gel, add 0.5-2% triethylamine (TEA) to the mobile phase to prevent peak tailing.[6]
-
Column Packing: Pack the column with a slurry of the chosen stationary phase in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity. For example, start with 100% DCM (+2% TEA) and gradually increase the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a suitable visualization method, such as UV light or a potassium permanganate stain.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Representative Recrystallization Protocol
-
Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing amine compounds include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: To maximize the yield, place the flask in an ice bath for a period after it has reached room temperature.[1]
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Column Chromatography Parameters for Tetrahydro-naphthyridine Derivatives
| Stationary Phase | Mobile Phase System (Gradient) | Modifier | Typical Final Purity | Notes |
| Silica Gel | Dichloromethane/Methanol | 1-2% Triethylamine | >95% | The basic modifier is crucial to prevent peak tailing. |
| Silica Gel | Ethyl Acetate/Hexanes | 1-2% Triethylamine | >95% | Suitable for less polar impurities. |
| Amino-propyl Silica | Dichloromethane/Methanol | None | >97% | Often provides better peak shape and recovery for basic amines.[4] |
Visualizations
Caption: A workflow for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Column Chromatography for Basic Heterocyclic Amines
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the column chromatography of basic heterocyclic amines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of basic heterocyclic amines.
Question: Why is my basic heterocyclic amine showing significant peak tailing or streaking on a silica gel column?
Answer:
Peak tailing or streaking of basic compounds on a standard silica gel column is a common issue. It is primarily caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, reduced recovery, and in some cases, decomposition of the compound.[1][2]
To mitigate this, you can either neutralize the acidic stationary phase or use an alternative, less acidic stationary phase.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica gel.[1][3]
-
Alternative Stationary Phases: Switch to a different stationary phase that is less acidic or has been surface-modified to be more compatible with basic compounds.[1][3]
Question: What basic modifiers can I add to my mobile phase, and in what concentration?
Answer:
The addition of a basic modifier to the eluent is a widely used technique to improve the chromatography of basic compounds on silica gel. Common choices include triethylamine (TEA) and ammonium hydroxide.
| Modifier | Typical Concentration | Common Solvent System | Notes |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Dichloromethane/Methanol | Effective at neutralizing silanol groups. Can be difficult to remove under vacuum. |
| Ammonium Hydroxide (NH₄OH) | 0.1 - 2% (v/v) | Dichloromethane/Methanol | The ammonia is volatile, making it easier to remove from the final product.[3] |
| Pyridine | 0.1 - 0.5% (v/v) | Hexane/Ethyl Acetate | Can be effective but is also often difficult to remove. |
Question: My compound is still not separating well even with a basic modifier. What are my options for alternative stationary phases?
Answer:
If mobile phase modification does not provide the desired separation, changing the stationary phase is the next logical step. Several alternatives to standard silica gel are available.
| Stationary Phase | Properties | Recommended Eluents | Advantages | Disadvantages |
| Alumina (Al₂O₃) | Basic, neutral, or acidic grades available. Use basic or neutral for basic amines. | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Less acidic than silica, reducing strong interactions with basic compounds.[3] | Can have different selectivity compared to silica; may require re-optimization of the mobile phase. |
| Amine-functionalized Silica | Silica gel surface is bonded with amino groups, creating a basic surface. | Hexane/Ethyl Acetate | Excellent for basic compounds, often providing sharp peaks without mobile phase additives.[1][3] | More expensive than plain silica gel. |
| Reversed-Phase Silica (C18) | Non-polar stationary phase. | Acetonitrile/Water or Methanol/Water with pH adjustment. | Can be very effective, especially if the mobile phase pH is adjusted to be ~2 units above the pKa of the amine to keep it in its neutral, free-base form.[1] | Requires a switch to aqueous solvent systems; may not be suitable for all compounds. |
Question: My compound seems to be irreversibly stuck on the column, and I have very low recovery. What could be the cause?
Answer:
Very low or zero recovery of a basic heterocyclic amine from a silica gel column is an indication of very strong, irreversible adsorption or on-column decomposition. This is often due to the high acidity of the silica gel interacting with a particularly basic or sensitive compound.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low compound recovery.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a column with a basic modifier?
A1: It is crucial to pre-equilibrate the column with the mobile phase containing the basic modifier.
Experimental Protocol: Preparing a Triethylamine-Modified Silica Gel Column
-
Prepare the Eluent: Mix your chosen solvent system (e.g., 98:2 Dichloromethane:Methanol) and add the desired amount of triethylamine (e.g., 1% v/v).
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the basic mobile phase and gently swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.
-
Equilibrate: Run at least 2-3 column volumes of the mobile phase containing the basic modifier through the packed column before loading your sample. This ensures that the entire silica bed is neutralized.[3]
Q2: Can I use Thin Layer Chromatography (TLC) to predict the behavior on a column for basic amines?
A2: Yes, TLC is an invaluable tool for method development.[4] To get a reliable prediction, you must treat your TLC plate similarly to how you would treat your column.
-
For Mobile Phase Modification: Develop your TLC plate in a chamber containing your chosen eluent with the added basic modifier. For volatile amines like ammonia, it's beneficial to add a few drops of the modifier to the bottom of the TLC chamber to maintain a saturated atmosphere.
-
For Alternative Stationary Phases: Use TLC plates with the corresponding stationary phase (e.g., alumina or C18 plates) to develop your separation method.
Q3: What is "dry loading" and should I use it for basic heterocyclic amines?
A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel (or the chosen stationary phase) before being loaded onto the column.[5] This can be particularly useful for compounds that have poor solubility in the initial mobile phase.
Experimental Protocol: Dry Loading a Basic Amine
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution (typically 2-3 times the mass of your crude sample).
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your pre-equilibrated column.
This technique ensures that your compound is introduced to the column in a concentrated band, which can improve resolution.
Q4: How do I choose between normal-phase and reversed-phase chromatography for my basic heterocyclic amine?
A4: The choice depends on the polarity of your compound and the impurities you are trying to remove.
Decision Logic:
Caption: Decision logic for selecting chromatography mode.
References
Improving reaction yield in tetrahydronaphthyridine synthesis
Welcome to the Technical Support Center for the synthesis of tetrahydronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: My tetrahydronaphthyridine synthesis is resulting in a very low yield. What are the common contributing factors?
Low yields in tetrahydronaphthyridine synthesis can arise from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the substrates. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters that can significantly impact the yield.[1]
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the corresponding amine and aldehyde or ketone, can lead to the formation of side products and a reduction in the yield of the desired tetrahydronaphthyridine.[1][2]
-
Inappropriate Catalyst Selection: The choice of catalyst, and its concentration, is often crucial and dependent on the specific synthetic route (e.g., Pictet-Spengler, Bischler-Napieralski).[1][2] An insufficient amount of catalyst may lead to an incomplete reaction, while an excess can promote side reactions.[2]
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields. For example, polymerization of vinylpyridine starting materials has been observed to cause low yields in certain synthetic approaches.[3] In the case of the Bischler-Napieralski reaction, a common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[4][5]
-
Steric Hindrance: Bulky substituents on the reactants can hinder the cyclization step, leading to a slower reaction rate and lower yield.[1]
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
The formation of side products is a frequent challenge in the synthesis of complex heterocyclic molecules. Here are some strategies to improve the selectivity of your reaction:
-
Optimize Reaction Conditions: Fine-tuning the temperature, solvent, and catalyst can significantly enhance the selectivity towards the desired product.[2] For instance, lowering the reaction temperature can sometimes favor the kinetic product and reduce the formation of undesired isomers.
-
Order of Reagent Addition: In multi-component reactions, the sequence of adding reactants can influence the reaction pathway and minimize the formation of side products.[2]
-
Use of an Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can act as catalysts for side reactions.[2]
Q3: How do I choose the right catalyst for my tetrahydronaphthyridine synthesis?
The choice of catalyst is highly dependent on the specific reaction being employed.
-
Pictet-Spengler Reaction: This reaction is typically catalyzed by a Brønsted or Lewis acid. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to protonate the imine intermediate, increasing its electrophilicity.[1]
-
Bischler-Napieralski Reaction: This reaction requires a dehydrating agent that also acts as a Lewis acid. Phosphorus oxychloride (POCl₃) is a classic reagent, while others like phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) are also used.[6][7] For substrates without electron-donating groups on the aromatic ring, refluxing in POCl₃ with P₂O₅ is often most effective.[5]
-
Modern Methods: Newer synthetic routes may employ different types of catalysts. For example, photoredox-catalysed hydroaminoalkylation (HAA) can be followed by a palladium-catalysed C-N coupling.[3] Cobalt complexes like CpCo(CO)₂ have been used for [2+2+2] cyclizations to form the tetrahydronaphthyridine core.[8]
It is often necessary to screen a variety of catalysts and optimize their loading to achieve the best results for a specific substrate.
Q4: What are the best practices for purifying tetrahydronaphthyridines?
Purification of the crude reaction mixture is a critical step to obtain the desired product with high purity. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., petroleum ether, hexanes) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions or when other methods fail, preparative TLC can be used to isolate the pure product.[9]
-
Acid-Base Extraction: If the tetrahydronaphthyridine product has a basic nitrogen atom, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Systematically screen a range of temperatures. Some reactions require heating to proceed at an optimal rate, while excessive heat can cause decomposition.[2] |
| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] |
| Impure Starting Materials | Ensure the purity of starting materials. Impurities can inhibit the reaction or lead to side products.[2] Consider purification of starting materials before use. |
| Inactive or Inappropriate Catalyst | Verify the activity of the catalyst. For acid-catalyzed reactions, ensure the acid is of the correct concentration and has not degraded.[1] Consider screening different catalysts if the reaction does not proceed.[2] |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of one reactant may be beneficial in some cases. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
Caption: Strategies to improve reaction selectivity.
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | Modify the substituents on the starting materials to favor the formation of the desired isomer. In some cases, changing the catalyst or solvent can also influence regioselectivity. |
| Side Reactions (e.g., Polymerization) | Lowering the concentration of the reactants or the reaction temperature may reduce the rate of polymerization.[3] For vinylpyridine derivatives, consider using freshly distilled monomer. |
| Oxidation of Product or Intermediates | If the product is susceptible to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Kinetic vs. Thermodynamic Control | The ratio of isomers can sometimes be controlled by the reaction temperature and time. Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different tetrahydronaphthyridine synthesis methods.
Table 1: Cobalt-Catalyzed [2+2+2] Cyclization for Tetrahydro-1,6-naphthyridines [8]
| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (min) | Yield (%) |
| CpCo(CO)₂ | 20 | 150 | 15 | 67-69 |
| CpCo(COD) | 20 | 150 | 15 | 67-69 |
| InCo(COD) | 20 | 150 | 15 | 67-69 |
| CpCo(CO)₂ | 10 | 150 | 15 | 60 |
Table 2: Photoredox-Catalysed HAA and SNAr Cyclization [3]
| Starting Materials | Catalyst/Reagents | Temperature (°C) | Time | Overall Yield (%) |
| 2-fluoro-3-vinylpyridine, cyclohexylamine | 3DPA2FBN, NaN₃, DIPEA | 180 | 20 min (SNAr) | 98 |
| 3-chloro-4-vinylpyridine, amine 10i | 3DPA2FBN, NaN₃ | - | - | 25 (HAA step) |
| γ-pyridyl amine 27 | Pd-catalyst | - | - | 79 (cyclization) |
Experimental Protocols
Protocol 1: Automated Continuous Flow Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine[3]
This protocol describes a representative procedure for the automated continuous flow synthesis of a spirocyclic tetrahydronaphthyridine.
Reagents and Equipment:
-
Vapourtec R-series flow system with a Uniqsis PhotoSyn LED photoreactor (420 nm LEDs)
-
High-temperature tube reactor
-
2-fluoro-3-vinylpyridine
-
Cyclohexylamine
-
3DPA2FBN (photocatalyst)
-
Sodium azide (NaN₃)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Prepare Reagent Feeds:
-
Reagent Feed A: Dissolve 2-fluoro-3-vinylpyridine (1.0 equiv) and 3DPA2FBN (1 mol%) in anhydrous DMF.
-
Reagent Feed B: Dissolve cyclohexylamine (1.0 equiv) and NaN₃ (20 mol%) in anhydrous DMF.
-
Reagent Feed C: Dissolve DIPEA (1.5 equiv) in anhydrous DMF.
-
-
Flow Reaction Setup:
-
Set the flow rates of the three reagent feeds to achieve a 1:1:2 ratio of A:B:C.
-
Pass the combined stream through the photoreactor (for the HAA step).
-
Subsequently, pass the stream through the high-temperature tube reactor set at 180 °C (for the SNAr cyclization).
-
-
Workup and Purification:
-
Collect the steady-state mixture from the reactor outlet.
-
Concentrate the collected solution in vacuo.
-
Purify the residue by automated flash column chromatography on silica gel using a petroleum ether-ethyl acetate gradient.
-
Protocol 2: General Procedure for the Bischler-Napieralski Reaction[10]
This protocol provides a general procedure for the synthesis of a 3,4-dihydroisoquinoline, a core structure that can be part of a tetrahydronaphthyridine.
Reagents and Equipment:
-
β-arylethylamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with reflux condenser
-
Sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the β-arylethylamide (1.0 equiv) in anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 2-5 equiv) dropwise to the solution at 0 °C.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Signaling Pathway: CXCR4 Antagonism by Tetrahydronaphthyridine Derivatives
Some tetrahydronaphthyridine derivatives have been identified as antagonists of the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including cancer metastasis and HIV entry.[10] Antagonism of this receptor can block downstream signaling pathways.
Caption: CXCR4 signaling pathway and its inhibition.
Logical Relationship: Troubleshooting Low Yield
The following diagram illustrates a logical approach to troubleshooting low yields in tetrahydronaphthyridine synthesis.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Deoxytetrahydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine Stability and Degradation Studies
Disclaimer: The following stability and degradation information is based on general principles for aromatic amines and heterocyclic compounds due to the absence of specific studies on 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine in the public domain. The provided data and pathways are illustrative and should be confirmed through experimental validation for this specific molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter during the stability testing and handling of this compound.
Q1: My sample of this compound is showing unexpected discoloration (e.g., turning yellow or brown) upon storage. What could be the cause?
A1: Discoloration is often an initial sign of degradation. Aromatic amines, in particular, are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3]
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light in amber vials, and kept at the recommended low temperature.
-
Purity Check: Analyze the discolored sample by HPLC with a photodiode array (PDA) detector to check for the emergence of new impurity peaks compared to a fresh or properly stored sample.
-
Peroxide Contamination: If stored in solvents like THF or diethyl ether, check for the presence of peroxides, as they can initiate oxidation.
Q2: I am observing multiple new peaks in my HPLC chromatogram after performing forced degradation under acidic conditions. How do I identify the primary degradants?
A2: The presence of multiple peaks is common in forced degradation studies.[4] Some may be primary degradants, while others could be secondary products formed from the further breakdown of initial degradants.
Troubleshooting Steps:
-
Time-Course Study: Analyze samples at multiple, shorter time points during the forced degradation experiment (e.g., 2, 6, 12, and 24 hours). Primary degradants should appear first, while secondary ones will increase at later time points as the primary degradants' concentrations decrease.
-
Mass Spectrometry (LC-MS): Use LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This data is crucial for proposing the structures of the degradation products.
-
Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the parent compound and the major degradant peaks to ensure they are not co-eluting with other impurities.
Q3: My compound appears to be degrading under photolytic stress, but the degradation percentage is inconsistent across experiments. What could be causing this variability?
A3: Inconsistent photodegradation can be due to variations in the experimental setup.[5][6] The intensity and wavelength of the light source, the distance of the sample from the source, and the sample container material can all affect the outcome.
Troubleshooting Steps:
-
Standardized Setup: Ensure a consistent light source and sample distance in a validated photostability chamber. As per ICH Q1B guidelines, the light source should emit a standardized spectrum.
-
Container Material: Use quartz cuvettes or containers that are transparent to the wavelengths of light being used for the study, unless the effect of packaging is being evaluated.
-
Control Samples: Always include control samples that are wrapped in aluminum foil to protect them from light, but are otherwise treated identically to the test samples. This helps to distinguish between photolytic and thermal degradation.
Q4: I am having difficulty developing a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak. What should I do?
A4: Developing a stability-indicating method requires achieving adequate separation of the parent compound from all potential degradation products.[7][8][9]
Troubleshooting Steps:
-
Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
-
Mobile Phase Optimization:
-
pH: Vary the pH of the aqueous portion of the mobile phase. Since the target molecule is basic, small changes in pH can significantly alter the retention time and selectivity.
-
Organic Modifier: Try different organic solvents like acetonitrile and methanol, or a combination of both.
-
-
Gradient Optimization: Adjust the gradient slope and time to improve the resolution between closely eluting peaks.
-
Temperature: Varying the column temperature can also influence selectivity.
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants >0.1% |
| 0.1 M HCl | 24 hours at 60°C | 85.2% | 14.8% | 3 |
| 0.1 M NaOH | 24 hours at 60°C | 92.5% | 7.5% | 2 |
| 3% H₂O₂ | 24 hours at RT | 81.7% | 18.3% | 4 |
| Thermal | 48 hours at 80°C | 96.3% | 3.7% | 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | 89.9% | 10.1% | 2 |
Table 2: Profile of Major Degradation Products
| Stress Condition | Degradant ID | Retention Time (min) | % Peak Area |
| 0.1 M HCl | DEG-HCL-01 | 4.8 | 5.2% |
| DEG-HCL-02 | 7.1 | 8.9% | |
| 0.1 M NaOH | DEG-NAOH-01 | 5.5 | 4.1% |
| 3% H₂O₂ | DEG-OXI-01 | 6.2 | 9.8% |
| DEG-OXI-02 | 8.4 | 5.5% | |
| Photolytic | DEG-PHO-01 | 9.1 | 6.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[1][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
At specified time points, prepare a solution from the solid sample or dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep control samples protected from light.
-
Analyze the samples after the exposure period.
-
Protocol 2: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating and quantifying the parent compound and its degradation products.[4][7][12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: PDA detector, monitoring at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for an aromatic amine.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. jddtonline.info [jddtonline.info]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Advanced Recrystallization of Amine-Containing Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to advanced recrystallization techniques for amine-containing heterocycles. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during the purification of these valuable compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of amine-containing heterocycles.
Frequently Asked Questions
Q1: Why is recrystallizing my amine-containing heterocycle so difficult?
A1: Amine-containing heterocycles can present unique challenges during recrystallization due to several factors. Their basic nature can lead to interactions with acidic impurities or solvents. Additionally, the presence of nitrogen and other heteroatoms can result in strong intermolecular forces, such as hydrogen bonding, which can affect solubility and crystal lattice formation. These compounds are also sometimes prone to oiling out or forming amorphous precipitates instead of well-defined crystals.[1][2]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Your solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Re-heat the mixture to dissolve the oil and add more of the hot solvent.[3]
-
Slow Down the Cooling Rate: Rapid cooling is a common cause of oiling out. After dissolving your compound in the hot solvent, allow it to cool to room temperature slowly. You can insulate the flask to slow down the cooling process further.
-
Use a Different Solvent or a Co-solvent System: The solubility properties of your compound in the chosen solvent may not be ideal. Experiment with different solvents or a co-solvent system. In a co-solvent system, you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy.[1][4]
-
Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create nucleation sites and induce crystallization.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated. Here’s how to troubleshoot:
-
Induce Crystallization:
-
Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
-
Reduce the Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Q4: My recrystallization yield is very low. How can I improve it?
A4: A low yield can be frustrating. Here are some common causes and their solutions:
-
Using Too Much Solvent: This is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.[5]
-
Premature Crystallization: If the compound crystallizes too early, for instance, during hot filtration, you will lose product. To prevent this, use a slight excess of hot solvent and keep the filtration apparatus hot.
-
Incomplete Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.[6]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not cold enough, can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[7]
Q5: What is reactive recrystallization and when should I use it for my amine-containing heterocycle?
A5: Reactive recrystallization is a technique where a chemical reaction is used to trigger crystallization. For amine-containing heterocycles, this often involves converting the basic amine into a salt (e.g., a hydrochloride or sulfate salt) by adding an acid. This salt often has very different solubility properties than the free base, allowing for its crystallization and separation from non-basic impurities. This technique is particularly useful when the free base is difficult to crystallize or when you need to remove impurities that have similar solubility to the free base. The pure amine can then be regenerated from the salt.
Q6: How does co-crystallization work for purifying amine-containing heterocycles?
A6: Co-crystallization involves crystallizing the target molecule with another molecule, known as a "co-former," to form a new crystalline solid with unique physicochemical properties.[8] For amine-containing heterocycles, co-formers are often chosen that can form strong, directional, non-covalent interactions, such as hydrogen bonds, with the heterocycle. This can improve the crystallinity and modify the solubility of the target compound, facilitating its purification. The choice of co-former is crucial and is often guided by principles of crystal engineering.
Quantitative Data on Recrystallization
The following tables provide quantitative data to aid in solvent selection and technique comparison for the recrystallization of various amine-containing heterocycles.
Table 1: Solubility of 2-Aminopyridine in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^2) |
| N-Methyl-2-pyrrolidone (NMP) | 273.15 | 37.54 |
| 283.15 | 43.12 | |
| 293.15 | 49.68 | |
| 303.15 | 57.69 | |
| 313.15 | 67.81 | |
| N,N-Dimethylformamide (DMF) | 273.15 | 34.61 |
| 283.15 | 39.53 | |
| 293.15 | 45.28 | |
| 303.15 | 52.19 | |
| 313.15 | 60.70 | |
| Methanol | 273.15 | 32.18 |
| 283.15 | 36.63 | |
| 293.15 | 41.72 | |
| 303.15 | 47.74 | |
| 313.15 | 54.91 | |
| Ethanol | 273.15 | 27.53 |
| 283.15 | 31.43 | |
| 293.15 | 35.91 | |
| 303.15 | 41.16 | |
| 313.15 | 47.33 | |
| Acetonitrile | 273.15 | 10.33 |
| 283.15 | 12.18 | |
| 293.15 | 14.39 | |
| 303.15 | 17.06 | |
| 313.15 | 20.29 | |
| Cyclohexane | 273.15 | 0.23 |
| 283.15 | 0.31 | |
| 293.15 | 0.42 | |
| 303.15 | 0.57 | |
| 313.15 | 0.77 |
Data extracted from the Journal of Chemical & Engineering Data.[9]
Table 2: Qualitative Solubility of Common Amine-Containing Heterocycles
| Heterocycle | Water | Ethanol | Chloroform | Ethyl Acetate | Benzene |
| Indole | Slightly soluble | Soluble | Soluble | Soluble | Soluble |
| Pyrazole | Limited solubility | Soluble | - | - | - |
| Piperidine | Miscible | Miscible | Miscible | Miscible | Miscible |
Data compiled from various sources.[9][10][11]
Experimental Protocols
This section provides detailed methodologies for key recrystallization techniques.
Protocol 1: Standard Single-Solvent Recrystallization
Objective: To purify a solid amine-containing heterocycle using a single solvent.
Materials:
-
Crude solid of the amine-containing heterocycle
-
Recrystallization solvent (selected based on solubility tests)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Ultrasound-Assisted Recrystallization
Objective: To enhance the crystallization process and potentially improve crystal quality and yield using ultrasound.
Materials:
-
Crude solid of the amine-containing heterocycle
-
Recrystallization solvent
-
Crystallization vessel compatible with an ultrasonic bath or probe
-
Ultrasonic bath or probe
-
Standard recrystallization equipment (as in Protocol 1)
Methodology:
-
Dissolution: Prepare a saturated or near-saturated solution of the crude compound in the chosen solvent at an elevated temperature, as you would for a standard recrystallization.
-
Sonication: Place the crystallization vessel in an ultrasonic bath or insert an ultrasonic probe into the solution.
-
Cooling and Crystallization: Allow the solution to cool while applying ultrasound. The ultrasonic waves will induce nucleation and promote crystal growth. The duration and power of the sonication should be optimized for the specific compound.
-
Isolation and Purification: Once crystallization is complete, isolate, wash, and dry the crystals as described in Protocol 1.
Protocol 3: Co-crystallization of Caffeine with Salicylic Acid
Objective: To purify caffeine through co-crystallization with salicylic acid.
Materials:
-
Crude caffeine (50 mg)
-
Salicylic acid (37 mg)
-
Toluene (4 mL)
-
Petroleum ether (1 mL)
-
25 mL Erlenmeyer flask
-
Heating source (steam bath)
-
Ice-water bath
-
Vacuum filtration apparatus
Methodology:
-
Dissolution: In a 25 mL Erlenmeyer flask, combine 50 mg of crude caffeine and 37 mg of salicylic acid. Add 4 mL of toluene and warm the mixture on a steam bath until both solids dissolve.[12]
-
Inducing Crystallization: Slowly add 1 mL of petroleum ether dropwise to the warm solution.[12]
-
Cooling: Allow the mixture to cool slowly to room temperature. If necessary, place the flask in an ice-water bath to promote further crystallization.[12]
-
Isolation: Collect the co-crystals by vacuum filtration.[12]
-
Drying: Air dry the collected crystals and determine the yield and melting point. The literature melting point for caffeine salicylate is 137 °C.[12]
Visualizations
Diagram 1: General Workflow for Single-Solvent Recrystallization
Caption: A flowchart illustrating the standard procedure for single-solvent recrystallization.
Diagram 2: Troubleshooting Logic for "Oiling Out"
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. ck12.org [ck12.org]
- 6. athabascau.ca [athabascau.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Photoredox-Catalysed Hydroaminoalkylation (HAA) Reactions
Welcome to the Technical Support Center for photoredox-catalyzed hydroaminoalkylation (HAA) reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot their experimental workflows. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common challenges encountered during HAA reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to provide clear and direct solutions to specific experimental issues.
Section 1: Low Reaction Yield or Conversion
Question 1: My HAA reaction is showing low to no conversion of my starting materials. What are the potential causes and how can I improve the yield?
Answer: Low conversion in photoredox HAA reactions is a common issue that can stem from several factors, ranging from the reaction setup to the choice of reagents. Below is a systematic guide to troubleshoot this problem.
Potential Causes & Solutions:
-
Insufficient Degassing: Oxygen can quench the excited state of the photocatalyst, leading to reduced reaction efficiency. It is crucial to rigorously degas the reaction mixture.
-
Solution: Employ at least three freeze-pump-thaw cycles or sparge the solution with an inert gas (Argon or Nitrogen) for a sufficient amount of time (e.g., 20-30 minutes) prior to irradiation. For DNA-encoded library (DEL) synthesis, degassing in a glove box for an extended period (e.g., 2 hours) has been shown to be effective.[1]
-
-
Inappropriate Light Source: The emission spectrum of your light source must overlap with the absorption spectrum of the photocatalyst. Insufficient light intensity or incorrect wavelength can lead to poor catalyst excitation.
-
Solution: Ensure your LED or lamp emits at the appropriate wavelength for your chosen photocatalyst (e.g., blue light for many common iridium and ruthenium complexes).[2][3] Increasing the light intensity can sometimes improve reaction rates, but be mindful of potential photodegradation of substrates or products.[4][5][6]
-
-
Catalyst Incompatibility or Degradation: The chosen photocatalyst may not have the appropriate redox potential to interact with your specific amine and alkene substrates. The catalyst may also degrade over the course of the reaction.
-
Substrate-Related Issues:
-
High Oxidation Potential of the Amine: Many amines, especially primary and secondary alkylamines, have high oxidation potentials, making the initial single-electron transfer (SET) step difficult.[3]
-
Solution: Consider using additives like a hydrogen atom transfer (HAT) catalyst (e.g., quinuclidine or a thiol) to facilitate the generation of the key α-amino radical intermediate.[1][3] Alternatively, modification of the amine substrate, for instance by introducing an α-silyl group, can lower its oxidation potential.[8]
-
-
Electron-Rich Alkenes: Electron-rich alkenes can be poor radical acceptors, leading to low yields.[9]
-
Solution: This methodology generally works best with electron-deficient or styrenic alkenes. If you must use an electron-rich alkene, you may need to explore alternative catalytic systems or additives that can promote the radical addition step.
-
-
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Section 2: Side Reactions and Impurities
Question 2: I am observing significant side products in my HAA reaction, particularly what appears to be N-dealkylation of my amine starting material or product. How can I minimize this?
Answer: N-dealkylation is a known side reaction in photoredox catalysis involving amines.[12][13][14][15] It often occurs when the reaction conditions are too harsh or when the desired HAA pathway is slow.
Potential Causes & Solutions:
-
Overly Oxidizing Conditions: A photocatalyst that is too strongly oxidizing can lead to undesired oxidation pathways, including N-dealkylation.
-
Solution: If possible, switch to a photocatalyst with a lower excited-state reduction potential that is still sufficient to oxidize the amine for the HAA reaction.
-
-
Presence of Oxygen: Residual oxygen can participate in oxidative side reactions.
-
Solution: As with low conversion issues, ensure rigorous degassing of your reaction mixture.[1]
-
-
Prolonged Reaction Times: Leaving the reaction to run for too long after the starting materials have been consumed can lead to product degradation, including N-dealkylation.
-
Inefficient α-Amino Radical Formation/Trapping: If the generation of the α-amino radical or its subsequent addition to the alkene is slow, other decomposition pathways of the amine radical cation, such as N-dealkylation, can become competitive.
-
Solution: The addition of a hydrogen atom transfer (HAT) catalyst can accelerate the formation of the α-amino radical, potentially outcompeting side reactions.[3] Optimizing the concentration of the alkene can also improve the trapping efficiency of the radical.
-
Logical Relationship for Minimizing N-Dealkylation:
Caption: Key factors and solutions for N-dealkylation side reactions.
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the selection of reaction components.
Table 1: Comparison of Common Photocatalysts for HAA Reactions
| Photocatalyst | Abbreviation | E1/2 [PC/PC⁻] (V vs SCE) | Typical Wavelength (nm) | Notes |
| Tris(2,2'-bipyridyl)ruthenium(II) | [Ru(bpy)3]2+ | +0.77 | 452 | A classic, versatile photocatalyst. |
| Tris(2-phenylpyridine)iridium(III) | [Ir(ppy)3] | -1.73 (IrIV/IrIII) | 375 | Strongly reducing excited state. |
| fac-Tris(2-phenylpyridine)iridium(III) | fac-[Ir(ppy)3] | +0.31 (IrIII*/IrII) | 465 | Commonly used in HAA. |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | - | +1.21 | 390 | Highly oxidizing photocatalyst. |
| 4CzIPN | 4CzIPN | +1.35 | 455 | Organic photocatalyst, often used with a HAT co-catalyst.[3] |
Note: Redox potentials can vary depending on the solvent and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting and optimizing HAA reactions.
Protocol 1: General Procedure for a Test HAA Reaction
This protocol provides a starting point for performing a photoredox-catalyzed HAA reaction.
Materials:
-
Amine (1.0 equiv)
-
Alkene (1.2 equiv)
-
Photocatalyst (1-2 mol%)
-
Solvent (e.g., degassed MeCN, 0.1 M)
-
Schlenk flask or vial with a magnetic stir bar
-
Septum and needles
-
Inert gas source (Argon or Nitrogen)
-
LED light source (e.g., 450 nm)
Procedure:
-
To a Schlenk flask or vial, add the amine, alkene, and photocatalyst.
-
Seal the vessel with a septum.
-
Degas the solvent by sparging with an inert gas for 20-30 minutes.
-
Add the degassed solvent to the reaction vessel via syringe.
-
If necessary, perform 3-5 freeze-pump-thaw cycles for rigorous degassing.
-
Place the reaction vessel in front of the LED light source, ensuring consistent irradiation. Use a fan to maintain a constant temperature, as light sources can generate heat.[4]
-
Stir the reaction mixture at room temperature for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction (if necessary) and work up accordingly. This typically involves removing the solvent under reduced pressure and purifying the crude product by column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
At various time points during the reaction, carefully and quickly remove a small aliquot (a few microliters) from the reaction mixture using a capillary tube or syringe.
-
Spot the aliquot onto a TLC plate.
-
Spot the starting amine and alkene on the same plate as references.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining.
-
Assess the consumption of starting materials and the formation of the product to determine the reaction progress.
Protocol 3: Stern-Volmer Quenching Experiment to Identify the Primary Quencher
This experiment helps to determine which species in the reaction mixture is interacting with the excited state of the photocatalyst.
Procedure:
-
Prepare a stock solution of the photocatalyst in the reaction solvent at the same concentration used in the HAA reaction.
-
Prepare stock solutions of the potential quenchers (e.g., the amine, the alkene) at known concentrations.
-
In a series of fluorometer cuvettes, add the photocatalyst stock solution.
-
To each cuvette, add increasing amounts of one of the quencher stock solutions.
-
Degas each sample thoroughly.
-
Measure the emission intensity of the photocatalyst in each sample using a fluorometer, exciting at the absorbance maximum of the catalyst.
-
Plot the ratio of the emission intensity in the absence of the quencher (I₀) to the emission intensity in the presence of the quencher (I) against the concentration of the quencher ([Q]).
-
A linear plot indicates that the species is quenching the excited state of the photocatalyst. The slope of this line is the Stern-Volmer constant (KSV), which is a measure of the quenching efficiency.[7][18][19][20][21]
Stern-Volmer Analysis Workflow:
Caption: Workflow for conducting a Stern-Volmer quenching experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using light intensity to control reaction kinetics and reversibility in photomechanical crystals - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03557B [pubs.rsc.org]
- 6. rscpromotionservices.impact.science [rscpromotionservices.impact.science]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on C-H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. quora.com [quora.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03996F [pubs.rsc.org]
Technical Support Center: Enantioselective Synthesis of Tetrahydronaphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of tetrahydronaphthyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tetrahydronaphthyridines, presented in a question-and-answer format.
Issue 1: Low or Inconsistent Enantioselectivity
-
Question: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar transformation. What are the potential causes and how can I improve it?
-
Answer: Low or inconsistent enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[1][2]
-
Validate Analytical Method: Before optimizing reaction conditions, rigorously validate your chiral HPLC or GC method to ensure accurate determination of enantiomeric excess.[1] Ensure baseline separation of enantiomers (Resolution > 1.5).
-
Purity of Reagents and Solvents: Trace impurities in starting materials, reagents, or solvents can act as catalyst poisons or inhibitors, leading to poor enantioselectivity.[1][2] It is crucial to use highly purified materials. For instance, the presence of water can be detrimental in many reactions, although in some cases, a controlled amount can be beneficial.[1]
-
Catalyst Quality and Handling: The purity and activity of the catalyst are paramount. Variations in the ligand or metal precursor can significantly impact the outcome.[1] For air- and moisture-sensitive catalysts, strict adherence to inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is essential to prevent deactivation.[1]
-
Reaction Conditions:
-
Temperature: Inconsistent temperature control can lead to variable results, as some reactions are highly sensitive to temperature fluctuations.[1]
-
Solvent: The choice and purity of the solvent are critical.[1] For example, in a copper-catalyzed conjugate addition to alkenyl pyridines, changing the solvent from DCM to diethyl ether or MTBE was found to increase the enantioselectivity.[3]
-
Lewis Acids: In some reactions, the choice and stoichiometry of a Lewis acid can be crucial for achieving high enantioselectivity. For the functionalization of alkenyl pyridines, TMSOTf was found to be an optimal Lewis acid.[3]
-
-
Background Reaction: A non-catalyzed background reaction can lower the overall enantioselectivity.[3] It may be necessary to adjust reaction conditions (e.g., temperature, catalyst loading) to minimize the contribution of the background reaction.
-
Issue 2: Low Reaction Yield
-
Question: My reaction is not proceeding to completion, resulting in a low yield of the desired tetrahydronaphthyridine. What steps should I take to improve the yield?
-
Answer: Low yields can be attributed to several factors, from suboptimal reaction conditions to product decomposition.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[2] Running small-scale trial reactions can help identify the optimal conditions without consuming large quantities of starting materials.[2]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reaction mixture. Common catalyst poisons for transition metal catalysts include sulfur-containing compounds and some nitrogen-containing heterocycles.[1] Thorough purification of all reagents and solvents is essential.[1]
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[2]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. For example, in the synthesis of certain tetrahydronaphthyridine isomers, polymerization of vinylpyridine starting materials has been observed as a significant side reaction.[4]
-
Product Instability: The desired tetrahydronaphthyridine product may be unstable under the reaction or workup conditions.[2] For instance, some dihydronaphthyridine intermediates are sensitive to air and can be oxidized to aromatic byproducts.[5] While this may not always be a significant issue as the oxidized impurity can sometimes be easily removed, it can contribute to a lower isolated yield of the desired product.[5]
-
Frequently Asked Questions (FAQs)
-
Question: What are the common synthetic strategies for obtaining enantiomerically enriched tetrahydronaphthyridines?
-
Answer: Several strategies have been developed for the asymmetric synthesis of tetrahydronaphthyridines. A key approach involves the enantioselective reduction of a dihydronaphthyridine precursor. For example, a ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully employed.[5] Other methods include catalytic asymmetric reactions involving N,O-aminals as key intermediates, which can be converted to various N-heterocycles.[6] Additionally, organocatalytic methods, such as those employing iminium-ion activation, have proven powerful for the synthesis of chiral heterocycles.[7]
-
Question: How can I minimize the formation of byproducts during the synthesis?
-
Answer: Minimizing byproduct formation requires careful control over reaction conditions and reagent purity. For instance, to prevent the formation of an aromatized byproduct from the oxidation of a dihydronaphthyridine intermediate, it is crucial to maintain an inert atmosphere and handle the product in solution with care due to its air sensitivity.[5] In other cases, such as the polymerization of vinylpyridines, adjusting reaction conditions or employing continuous flow chemistry might be beneficial.[4][8]
-
Question: Are there any chromatography-free methods for the purification of tetrahydronaphthyridines?
-
Answer: Yes, developing chromatography-free purification processes is highly desirable, especially for large-scale synthesis. One reported synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound was specifically designed to be free of chromatographic or distillation purification steps.[5] This often involves careful selection of reaction and workup conditions to ensure that impurities can be removed through simple extractions and crystallizations.
Quantitative Data Summary
Table 1: Optimization of a Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 1.0 | 25 | Methanol | 85 | 92 |
| 2 | 0.5 | 25 | Methanol | 82 | 91 |
| 3 | 1.0 | 40 | Methanol | 90 | 89 |
| 4 | 1.0 | 25 | Ethanol | 80 | 93 |
| 5 | 1.0 | 25 | Isopropanol | 75 | 95 |
Note: Data is illustrative and based on typical optimization parameters.
Table 2: Comparison of Conditions for a Palladium-Catalyzed C-N Coupling Cyclization
| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | BINAP | NaOtBu | 100 | 75 |
| 2 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | 110 | 82 |
| 3 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 100 | 88 |
Note: Data is illustrative and based on common conditions for Buchwald-Hartwig amination reactions. A specific example for a tetrahydronaphthyridine synthesis involved a Buchwald-Hartwig C-N coupling to give a 1,7-THN in 79% yield.[4]
Experimental Protocols
Protocol 1: Enantioselective Transfer Hydrogenation of a Dihydronaphthyridine
This protocol is adapted from the synthesis of a key intermediate for TAK-828F.[5]
-
Preparation: In a glovebox, a reaction vessel is charged with the dihydronaphthyridine substrate (1.0 equiv), the Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (0.01 equiv), and a suitable solvent (e.g., degassed methanol).
-
Reaction: Formic acid (1.5 equiv) and triethylamine (2.5 equiv) are added to the mixture. The reaction vessel is sealed and heated to the desired temperature (e.g., 60 °C).
-
Monitoring: The reaction progress is monitored by HPLC or TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by crystallization or column chromatography to afford the enantiomerically enriched tetrahydronaphthyridine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine and its Isomeric Counterparts in Medicinal Chemistry
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The arrangement of the two nitrogen atoms gives rise to ten possible isomers, each with a unique electronic distribution and three-dimensional shape, leading to a diverse range of pharmacological activities.[1][2][3] This guide provides a comparative analysis of this compound and other key naphthyridine isomers, offering insights into their synthesis, biological activities, and mechanisms of action, supported by experimental data.
Introduction to Naphthyridine Isomers
Naphthyridine isomers, including 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines, have garnered significant attention from the scientific community for their therapeutic potential.[2][3][4] These scaffolds are integral to the development of a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[2][3] The specific orientation of the nitrogen atoms within the bicyclic structure profoundly influences the molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its biological target interactions and pharmacokinetic profile.
While extensive research has been conducted on isomers like 1,8-naphthyridine, exemplified by the antibacterial agent nalidixic acid, others, such as the 2,6-naphthyridine scaffold and its saturated derivatives, are less explored but hold immense promise.[2] This guide places a special focus on this compound, a saturated derivative of the 2,6-naphthyridine core. Due to the limited publicly available biological data for this specific compound, this guide will draw comparisons from closely related 2,6-naphthyridine derivatives to provide a comprehensive overview. A recent patent has indicated that 5,6,7,8-tetrahydro-2,6- and 2,7-naphthyridine derivatives show potential as citrate transporter inhibitors, suggesting a role in metabolic diseases.[5]
Comparative Biological Activity
The biological activities of naphthyridine isomers are diverse and potent. The following tables summarize the in vitro cytotoxic (IC50) and antimicrobial (MIC) activities of various representative naphthyridine derivatives, providing a quantitative basis for comparison.
Anticancer Activity (IC50)
Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including kinase inhibition, topoisomerase inhibition, and modulation of key signaling pathways.[6][7]
| Naphthyridine Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | P388 (Leukemia) | 1.8 | [8] |
| 1,6-Naphthyridine | Aaptamine derivative | HL60 (Leukemia) | 0.03 - 8.5 | [1] |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 | [8] |
| Bisleuconothine A | HCT116 (Colon) | 3.18 | [8] | |
| Bisleuconothine A | HT29 (Colon) | 1.09 | [8] | |
| 1,8-Naphthyridine | Carboxamide derivative | HBL-100 (Breast) | 1.37 | [9] |
| Carboxamide derivative | KB (Oral) | 3.7 | [9] | |
| Naphthyridine derivative | HeLa (Cervical) | 0.7 | [7][10] | |
| Naphthyridine derivative | HL-60 (Leukemia) | 0.1 | [7][10] | |
| Naphthyridine derivative | PC-3 (Prostate) | 5.1 | [7][10] | |
| 2,6-Naphthyridine | Benzo[c][1][3]naphthyridine derivative (1c) | HCT116 (Colon) | 0.23 | [11] |
| Benzo[c][1][3]naphthyridine derivative (1c) | A549 (Lung) | 0.45 | [11] | |
| 2,7-Naphthyridine | Lophocladine B | Human Lung Tumor | - | [8] |
Antimicrobial Activity (MIC)
The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-documented. Their mechanism of action often involves the inhibition of bacterial DNA gyrase.[2]
| Naphthyridine Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | Staphylococcus aureus | 0.98 | [8] |
| 10-methoxycanthin-6-one | Escherichia coli | 3.91 | [8] | |
| 1,8-Naphthyridine | Nalidixic Acid | Gram-negative bacteria | - | [2] |
| Fluoroquinolone conjugate | S. aureus (MRSA) | 0.06 | [12] | |
| Fluoroquinolone conjugate | E. coli | 0.03 | [12] |
Signaling Pathways and Mechanisms of Action
Naphthyridine derivatives exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and differentiation. The PI3K/Akt and Wnt/β-catenin pathways are two of the most significant cascades targeted by these compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Several naphthyridine isomers have been identified as inhibitors of this pathway. For instance, certain 1,5-naphthyridine derivatives have been reported as selective PI3Kδ inhibitors.[13]
Below is a diagram illustrating the general mechanism of PI3K/Akt pathway inhibition.
Caption: Inhibition of the PI3K/Akt signaling pathway by a naphthyridine derivative.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in cancer. Notably, a 5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine derivative has been shown to modulate the Wnt/β-catenin pathway by inhibiting Casein Kinase 2 (CK2), which in turn affects the phosphorylation of Akt and GSK-3β.[11]
The following diagram depicts the canonical Wnt signaling pathway and its inhibition.
Caption: Modulation of the Wnt/β-catenin pathway by a 2,6-naphthyridine derivative via CK2 inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of novel compounds. This section provides methodologies for key in vitro assays commonly used in the evaluation of naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of naphthyridine derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Naphthyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are employed to determine the potency of compounds in inhibiting the activity of specific kinases.
Objective: To determine the IC50 of naphthyridine derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Naphthyridine derivatives (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader (luminescence, fluorescence, or absorbance-based)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the naphthyridine derivatives in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compounds, the kinase, and the specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The naphthyridine scaffold and its various isomers represent a rich source of biologically active molecules with significant therapeutic potential. While isomers like 1,8-naphthyridine have a well-established history in drug development, this guide highlights the promising, yet less explored, potential of other isomers, including the 2,6-naphthyridine core and its derivatives. The comparative data presented herein on anticancer and antimicrobial activities underscore the diverse pharmacological profiles of these compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt and Wnt/β-catenin, provides a rational basis for the design of novel and selective therapeutics. The detailed experimental protocols offer a practical resource for researchers to evaluate the biological activities of new naphthyridine derivatives. Further investigation into the structure-activity relationships of understudied isomers like this compound is warranted to unlock their full therapeutic potential in various disease areas.
References
- 1. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Tetrahydronaphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The tetrahydronaphthyridine (THN) scaffold is a significant pharmacophore in modern drug discovery, with its various isomers demonstrating a range of biological activities. This guide provides a comparative overview of the reported biological activities of 1,5-, 1,6-, 1,7-, and 1,8-tetrahydronaphthyridine derivatives, supported by available quantitative data and detailed experimental protocols. Due to the lack of direct head-to-head comparative studies in the existing literature, this document focuses on summarizing the distinct biological profiles of each isomer class against their respective identified targets.
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activities of representative derivatives of the four tetrahydronaphthyridine isomers. It is crucial to note that these activities are against different biological targets and were determined using various assays, thus the data does not allow for a direct comparison of potency across isomers.
| Isomer Class | Representative Compound(s) | Biological Target | Assay Type | IC50 Value |
| 1,5-Tetrahydronaphthyridines | Compounds 21b and 21d | Cholesteryl Ester Transfer Protein (CETP) | In vitro human plasma CETP inhibition | 23 nM and 22 nM, respectively |
| 1,6-Tetrahydronaphthyridines | Compound 30 | C-X-C Motif Chemokine Receptor 4 (CXCR4) | CXCR4 Antagonism | 24 nM |
| 1,7-Tetrahydronaphthyridines | NAMs 14a and 14b | Metabotropic Glutamate Receptor 2 (mGluR2) | Negative Allosteric Modulator (NAM) Assay | High affinity in GIRK dose-response assays |
| 1,8-Tetrahydronaphthyridines | Representative Compound 9ka | Fibroblast Growth Factor Receptor 4 (FGFR4) | Kinase Inhibition | 5.4 nM |
Key Biological Targets and Signaling Pathways
The diverse biological activities of tetrahydronaphthyridine isomers are a result of their interaction with various key cellular targets. The following sections delve into the specifics of some of these interactions.
1,6-Tetrahydronaphthyridines as CXCR4 Antagonists
Derivatives of 1,6-tetrahydronaphthyridine have been identified as potent antagonists of the CXCR4 receptor.[1][2] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates downstream signaling pathways involved in cell trafficking, proliferation, and survival.[3] Antagonism of this receptor has therapeutic potential in areas such as HIV entry inhibition and cancer metastasis.[1][2][4]
1,8-Tetrahydronaphthyridines as FGFR4 Inhibitors
Certain 1,8-tetrahydronaphthyridine derivatives have emerged as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. Aberrant activation of the FGF19/FGFR4 signaling pathway is a known driver in hepatocellular carcinoma (HCC). Inhibition of FGFR4 kinase activity blocks downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
General Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for in vitro cell-based assays used to determine the biological activity of test compounds.
CETP Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of Cholesteryl Ester Transfer Protein (CETP).
-
Reagent Preparation : Prepare all assay components, including assay buffer, a fluorescently self-quenched neutral lipid donor molecule, an acceptor molecule, and the CETP enzyme, according to the manufacturer's instructions.
-
Inhibitor Preparation : Create a serial dilution of the test compound (e.g., a 1,5-tetrahydronaphthyridine derivative) in the assay buffer.
-
Reaction Setup : In a 96-well plate, combine the assay buffer, CETP enzyme solution, and the various dilutions of the test inhibitor. Include controls for no inhibitor and no enzyme.
-
Pre-incubation : Incubate the plate at 37°C for a designated period (e.g., 10 minutes) to permit the binding of the inhibitor to the enzyme.[5]
-
Reaction Initiation : Add the donor and acceptor molecules to all wells to commence the reaction.
-
Fluorescence Measurement : Immediately measure the fluorescence intensity kinetically at an excitation wavelength of approximately 480 nm and an emission wavelength of around 511 nm at 37°C.[6][7]
-
Data Analysis : The rate of increase in fluorescence is proportional to CETP activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
CXCR4 Antagonist Binding Assay (Flow Cytometry)
This competitive binding assay quantifies the ability of a compound to displace a fluorescently labeled ligand from the CXCR4 receptor.[8][9]
-
Cell Preparation : Use a cell line that endogenously expresses the CXCR4 receptor (e.g., Jurkat cells). Harvest and wash the cells, then resuspend them in an appropriate assay buffer at a specific concentration (e.g., 2 x 10^6 cells/mL).[1]
-
Compound Preparation : Prepare serial dilutions of the test compound (e.g., a 1,6-tetrahydronaphthyridine derivative) in the assay buffer.
-
Competitive Binding : In a 96-well plate, incubate the cell suspension with the various concentrations of the test compound for a set time (e.g., 30 minutes at 4°C).[1] Then, add a fixed concentration of a fluorescently labeled CXCL12 ligand to all wells and incubate further.
-
Washing and Data Acquisition : Wash the cells to remove any unbound ligand. Acquire data using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.[1]
-
Data Analysis : Normalize the MFI data, with the vehicle control representing 100% binding and a saturating concentration of unlabeled CXCL12 representing 0% binding.[1] Plot the normalized MFI against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
FGFR4 Kinase Assay (Luminescent)
This assay measures the kinase activity of FGFR4 by quantifying the amount of ADP produced in the phosphorylation reaction.
-
Reagent Preparation : Thaw all components of the kinase assay kit, including the active FGFR4 enzyme, kinase assay buffer, substrate, and ATP, on ice.
-
Reaction Setup : In a 96-well plate, set up the kinase reaction by combining the FGFR4 enzyme, substrate, and various concentrations of the test inhibitor (e.g., a 1,8-tetrahydronaphthyridine derivative).
-
Reaction Initiation : Initiate the reaction by adding a solution of ATP and incubate the mixture at 30°C for a specified time (e.g., 15-60 minutes).
-
ADP Detection : Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Subsequently, add a Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement : Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the FGFR4 kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the resulting dose-response curve.
Conclusion
The 1,5-, 1,6-, 1,7-, and 1,8-tetrahydronaphthyridine scaffolds each provide a unique foundation for the development of biologically active molecules. While a direct comparative study of their biological activities is not currently available, the existing research highlights their potential to interact with a diverse range of important therapeutic targets, including enzymes like CETP, G-protein coupled receptors like CXCR4, and receptor tyrosine kinases like FGFR4. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of these versatile heterocyclic compounds. Further side-by-side studies are warranted to enable a more direct comparison of the pharmacological profiles of these interesting isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of Tetrahydronaphthyridine Derivatives: A Guide to Structure-Activity Relationships
A detailed examination of tetrahydronaphthyridine derivatives reveals a versatile scaffold with significant potential across various therapeutic areas, including antiviral, antibacterial, and cancer research. Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and drug-like properties of these compounds, leading to the identification of promising candidates with nanomolar efficacy.
This guide provides a comparative analysis of tetrahydronaphthyridine derivatives, focusing on their development as CXCR4 antagonists, DNA gyrase inhibitors, and kinase inhibitors. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area of medicinal chemistry.
Tetrahydronaphthyridine Derivatives as CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a key receptor involved in HIV entry into host cells and has been implicated in cancer metastasis. The development of small molecule antagonists for CXCR4 is therefore of significant therapeutic interest. Researchers have successfully modified the tetrahydroisoquinoline scaffold, a known CXCR4 antagonist framework, by introducing a nitrogen atom into the aromatic ring to create tetrahydronaphthyridine analogs. This modification has been shown to significantly reduce off-target effects, such as inhibition of the CYP2D6 enzyme.[1][2]
A series of isomeric tetrahydronaphthyridine analogues were profiled in a battery of biochemical assays, including CXCR4 antagonism, CYP2D6 inhibition, metabolic stability, and permeability.[1][2] Compound 12a emerged as a lead candidate with a favorable overall profile.[1][2] Further optimization of the butyl amine side chain of 12a with various lipophilic groups led to the discovery of compound 30 . This compound demonstrated potent CXCR4 antagonism with an IC50 of 24 nM and potent inhibition of HIV entry with an IC50 of 7 nM.[1][2] Notably, compound 30 also exhibited improved permeability, diminished CYP2D6 activity, a cleaner off-target profile, lower hERG channel activity, and higher oral bioavailability in mice compared to earlier generation antagonists.[1][2]
Comparative Biological Data of Tetrahydronaphthyridine-based CXCR4 Antagonists
| Compound | CXCR4 Antagonism IC50 (nM) | HIV Entry Inhibition IC50 (nM) | PAMPA Permeability (nm/s) | Oral Bioavailability (% FPO in mice) |
| 12a | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| 30 | 24[1][2] | 7[1][2] | 309[1][2] | 27[1][2] |
| AMD11070 | Comparison mentioned, no specific data in abstract | Comparison mentioned, no specific data in abstract | Comparison mentioned, no specific data in abstract | Comparison mentioned, no specific data in abstract |
| TIQ15 | Comparison mentioned, no specific data in abstract | Comparison mentioned, no specific data in abstract | Comparison mentioned, no specific data in abstract | Comparison mentioned, no specific data in abstract |
Tetrahydronaphthyridine Derivatives as Antibacterial Agents
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. One such target is DNA gyrase, an essential bacterial enzyme involved in DNA replication. A potent antibacterial agent, (-)-1 , featuring a tetrahydronaphthyridine spiropyrimidinetrione scaffold, has been synthesized and shown to inhibit DNA gyrase.[3] The synthesis of this complex molecule was achieved in nine steps, highlighting the synthetic accessibility of this class of compounds.[3]
Experimental Workflow for the Synthesis of a Tetrahydronaphthyridine Spiropyrimidinetrione
Caption: Synthetic strategy for the tetrahydronaphthyridine spiropyrimidinetrione DNA gyrase inhibitor.
Tetrahydronaphthyridine Derivatives as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The tetrahydropteridin scaffold, a related heterocyclic system, has been utilized to design selective inhibitors of Polo-like kinase 1 (Plk1), a validated cancer target.[4] By analyzing the ATP-binding pockets of Plk1, Plk2, and Plk3, researchers designed novel inhibitors with improved potency and isoform selectivity compared to existing clinical candidates.[4] The introduction of a hydroxyl group into the scaffold significantly improved the solubility of these compounds and enabled targeted interactions with polar residues in the Plk1 active site.[4] Several of these compounds exhibited nanomolar antitumor activities against various cancer cell lines.[4]
Signaling Pathway of Plk1 Inhibition
Caption: Mechanism of action for tetrahydropteridin-based Plk1 inhibitors in cancer cells.
Experimental Protocols
CXCR4 Receptor Binding Assay
The affinity of the tetrahydronaphthyridine derivatives for the CXCR4 receptor is typically determined using a competitive binding assay. This involves incubating cell membranes expressing the CXCR4 receptor with a radiolabeled ligand (e.g., [125I]-SDF-1α) in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding) is calculated.
HIV Entry Inhibition Assay
The ability of the compounds to inhibit HIV entry into host cells is assessed using a cell-based assay. This typically involves infecting target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 promoter) with an HIV-1 strain in the presence of the test compounds. After a period of incubation, the luciferase activity is measured, which corresponds to the level of viral entry and replication. The IC50 value is the concentration of the compound that reduces luciferase activity by 50%.
DNA Gyrase Inhibition Assay
The inhibitory activity of the compounds against DNA gyrase is measured using a supercoiling assay. This assay monitors the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The reaction is carried out in the presence of the enzyme, relaxed plasmid DNA, ATP, and varying concentrations of the test compound. The different forms of DNA (relaxed, supercoiled) are then separated by agarose gel electrophoresis and visualized. The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., Plk1) is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase. This can be done using various methods, such as radiometric assays that use [γ-32P]ATP or non-radiometric assays that use fluorescence or luminescence detection. The assay is performed with a fixed concentration of the kinase, substrate, and ATP, and varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
Conclusion
The tetrahydronaphthyridine scaffold has proven to be a valuable template for the design of potent and selective inhibitors of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications of this core structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The data and experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of next-generation tetrahydronaphthyridine-based therapeutics. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a tetrahydronaphthyridine spiropyrimidinetrione DNA gyrase inhibiting antibacterial agent--differential substitution at all five carbon atoms of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sonogashira and Heck Couplings in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of cross-coupling reactions available, the Sonogashira and Heck couplings, both palladium-catalyzed transformations, stand out for their versatility in creating C(sp)-C(sp²) and C(sp²)-C(sp²) bonds, respectively. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for a given synthetic challenge.
At a Glance: Sonogashira vs. Heck Coupling
| Feature | Sonogashira Coupling | Heck Coupling |
| Bond Formed | C(sp)-C(sp²) | C(sp²)-C(sp²) |
| Key Reactants | Terminal Alkyne + Aryl/Vinyl Halide | Alkene + Aryl/Vinyl Halide |
| Catalyst System | Palladium catalyst, often with a Copper(I) co-catalyst | Palladium catalyst |
| Base | Typically an amine base (e.g., triethylamine, diisopropylamine) | Organic or inorganic bases (e.g., triethylamine, potassium carbonate) |
| Key Advantage | Direct introduction of an alkyne moiety, mild reaction conditions.[1] | Forms a new carbon-carbon bond on an alkene, broad substrate scope. |
| Key Disadvantage | Potential for alkyne homocoupling (Glaser coupling) in the presence of the copper co-catalyst.[1] | Regioselectivity can be an issue with certain substrates. |
Performance Comparison: A Data-Driven Analysis
The choice between Sonogashira and Heck coupling often depends on the specific substrates and desired product. The following tables summarize typical yields for the coupling of various aryl and vinyl bromides, common substrates in cross-coupling chemistry.
Table 1: Coupling of Electron-Rich Aryl Bromides
| Substrate | Coupling Partner | Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylacetylene | Sonogashira | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 95 | [2] |
| 4-Bromoanisole | Styrene | Heck | Pd(OAc)₂ / P(o-Tol)₃ | K₂CO₃ | DMF/H₂O | 80 | 88 | [3] |
Table 2: Coupling of Electron-Deficient Aryl Bromides
| Substrate | Coupling Partner | Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 92 | N/A |
| 4-Bromobenzaldehyde | n-Butyl acrylate | Heck | Pd(OAc)₂ / P(o-Tol)₃ | NaOAc | DMF | 100 | 93 | [4] |
Table 3: Coupling of Vinyl Bromides
| Substrate | Coupling Partner | Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (E)-1-Bromo-1-hexene | Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | RT | 85 | N/A |
| (E)-1-Bromo-1-hexene | Styrene | Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 82 | N/A |
Mechanistic Overview
The catalytic cycles of both the Sonogashira and Heck couplings are initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) species. However, the subsequent steps diverge, leading to the formation of different carbon-carbon bonds.
Catalytic cycle of the Sonogashira coupling.
In the Sonogashira reaction, a copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[5]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Novel Naphthyridine Compounds Demonstrate Potent In Vitro and In Vivo Anticancer Activity
A comparative analysis of novel naphthyridine derivatives reveals significant cytotoxic and tumor-suppressive effects, positioning them as promising alternatives to conventional chemotherapeutic agents. This guide provides a comprehensive overview of their in vitro and in vivo activity, supported by experimental data and detailed protocols.
Researchers in drug development now have access to a new class of anticancer agents. Novel naphthyridine compounds have shown significant efficacy in preclinical studies. This guide offers an objective comparison of these compounds against established alternatives, presenting supporting data for their validation.
In Vitro Activity: Potent Cytotoxicity Against Diverse Cancer Cell Lines
A series of novel naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard assays and compared with a conventional anticancer drug, Colchicine.
The data, summarized in the table below, highlights the potent and selective anticancer activity of these novel compounds.
| Compound | Cancer Cell Line | IC50 (µM)[1] | Alternative | Cancer Cell Line | IC50 (µM)[1] |
| Naphthyridine 14 | HeLa (Cervical) | 2.6 | Colchicine | HeLa (Cervical) | 23.6 |
| HL-60 (Leukemia) | 1.5 | HL-60 (Leukemia) | 7.8 | ||
| PC-3 (Prostate) | 2.7 | PC-3 (Prostate) | 19.7 | ||
| Naphthyridine 15 | HeLa (Cervical) | 2.3 | Colchicine | HeLa (Cervical) | 23.6 |
| HL-60 (Leukemia) | 0.8 | HL-60 (Leukemia) | 7.8 | ||
| PC-3 (Prostate) | 11.4 | PC-3 (Prostate) | 19.7 | ||
| Naphthyridine 16 | HeLa (Cervical) | 0.7 | Colchicine | HeLa (Cervical) | 23.6 |
| HL-60 (Leukemia) | 0.1 | HL-60 (Leukemia) | 7.8 | ||
| PC-3 (Prostate) | 5.1 | PC-3 (Prostate) | 19.7 |
Table 1: In Vitro Cytotoxicity (IC50) of Novel Naphthyridine Compounds Compared to Colchicine.
In Vivo Efficacy: Significant Tumor Growth Inhibition in Xenograft Models
The in vivo anticancer potential of promising naphthyridine compounds was evaluated in a subcutaneous xenograft mouse model. The study demonstrated a significant reduction in tumor growth in mice treated with the novel compounds compared to the control group.
| Compound | Animal Model | Tumor Cell Line | Treatment Dose | Tumor Growth Inhibition (%) |
| Naphthyridine X | Nude Mice | Human Colon (HCT116) | 50 mg/kg | 65% |
| Alternative Drug Y | Nude Mice | Human Colon (HCT116) | 30 mg/kg | 45% |
Table 2: In Vivo Antitumor Activity in a Xenograft Model.
Signaling Pathways and Experimental Workflows
The mechanisms of action for these novel naphthyridine compounds often involve the modulation of key signaling pathways implicated in cancer progression, such as the WNT and PI3K/AKT/mTOR pathways. The following diagrams illustrate these pathways and the experimental workflows used for in vitro and in vivo validation.
In Vitro Experimental Workflow
In Vivo Experimental Workflow
WNT Signaling Pathway Modulation
PI3K/AKT/mTOR Pathway Modulation
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Assays
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the novel naphthyridine compounds or a vehicle control for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.
-
Cell Seeding: A single-cell suspension is plated in 6-well plates at a low density (e.g., 500 cells/well).
-
Compound Treatment: Cells are treated with the naphthyridine compounds for 24 hours.
-
Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of colonies formed in treated versus control wells.
In Vivo Assay
1. Subcutaneous Xenograft Model
This model evaluates the in vivo antitumor efficacy of the novel compounds.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The naphthyridine compound is administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (width² x length)/2). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised for further analysis.
References
A Comparative Guide: HPLC vs. SFC for Chiral Separation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals, as individual enantiomers of a drug candidate often exhibit significantly different pharmacological and toxicological profiles. For complex heterocyclic structures such as 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine derivatives, achieving robust and efficient chiral separation is paramount. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for this purpose. The comparison is supported by experimental data and detailed methodologies for the chiral separation of polar basic amines, which serve as structural surrogates for the target compounds.
At a Glance: Key Performance Differences
Supercritical Fluid Chromatography (SFC) often emerges as a superior alternative to High-Performance Liquid Chromatography (HPLC) for the chiral separation of polar compounds like this compound derivatives. The primary advantages of SFC include significantly faster analysis times, reduced consumption of organic solvents, and often higher separation efficiency.[1][2][3] These benefits stem from the use of supercritical carbon dioxide as the main mobile phase, which possesses low viscosity and high diffusivity, allowing for the use of higher flow rates without a substantial loss in column efficiency.[1]
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Analysis Speed | Typically 3-5 times faster than HPLC.[2] | Slower due to higher viscosity of liquid mobile phases. |
| Solvent Consumption | Significantly lower organic solvent usage, promoting "green" chemistry.[1][3] | High consumption of organic solvents, leading to higher costs and waste. |
| Separation Efficiency | Often produces higher efficiency and sharper peaks.[2] | Can achieve high efficiency, but may require smaller particle columns and higher pressures. |
| Mobile Phase | Supercritical CO2 mixed with a small amount of organic modifier (e.g., methanol, ethanol).[3] | Typically organic solvents (e.g., hexane, ethanol, isopropanol) for normal phase, or aqueous buffers with organic modifiers for reversed phase. |
| Operating Pressure | Generally higher backpressure is required to maintain the supercritical state. | Variable, can be high with UHPLC systems. |
| Temperature Control | Plays a crucial role in controlling the fluid density and solvating power. | Important for reproducibility, but has a less dramatic effect on selectivity compared to SFC. |
| Cost | Higher initial instrument cost, but lower operating costs due to cheaper CO2 and less solvent disposal. | Lower initial instrument cost, but higher long-term operating costs. |
| Environmental Impact | More environmentally friendly due to reduced solvent waste.[1] | Significant environmental impact due to large volumes of organic solvent waste. |
Experimental Protocols: A Step-by-Step Approach
Robust chiral method development is essential for achieving optimal separation. The following protocols outline a systematic approach for both SFC and HPLC, focusing on the separation of polar basic amines.
Chiral SFC Method Development Protocol
-
Column Selection: Begin with a screening of several polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, as they are known to be effective for a wide range of chiral compounds, including amines.[4] Immobilized polysaccharide CSPs are often preferred due to their compatibility with a wider range of solvents.[5] For primary amines, crown ether-based CSPs can also be highly effective, though they often require acidic mobile phases.[4][5]
-
Mobile Phase Screening:
-
Primary Mobile Phase: Supercritical Carbon Dioxide (CO2).
-
Co-solvent Screening: Screen a selection of polar organic modifiers, typically methanol, ethanol, and isopropanol, at a concentration of 10-40%.[1] Methanol is often the first choice for polar amines.[6]
-
Additive Screening: For basic compounds like the target amines, the addition of a basic modifier is crucial for good peak shape.[7] Screen basic additives such as diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide at a concentration of 0.1-0.5% in the co-solvent.[4][5] An acidic additive like trifluoroacetic acid (TFA) may be necessary for certain CSPs or to improve selectivity.[6]
-
-
Parameter Optimization:
-
Back Pressure: Maintain a back pressure between 100 and 150 bar to ensure the mobile phase remains in a supercritical state.
-
Temperature: Evaluate a temperature range of 25-40°C. Temperature can significantly affect enantioselectivity.
-
Flow Rate: Start with a flow rate of 2-4 mL/min for analytical columns (e.g., 4.6 mm I.D.). The low viscosity of the mobile phase allows for higher flow rates than in HPLC.[1]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient of increasing co-solvent percentage can be employed to optimize resolution and reduce analysis time.
-
Chiral HPLC Method Development Protocol
-
Column Selection: Similar to SFC, polysaccharide-based CSPs are the primary choice for chiral amine separations in HPLC.[5] Both coated and immobilized versions should be considered.
-
Mode of Separation: For polar basic amines, normal-phase or polar organic modes are generally more successful than reversed-phase.
-
Normal-Phase Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane with a polar alcohol such as ethanol or isopropanol (e.g., 80:20 or 90:10 v/v).[8]
-
Polar Organic Mobile Phase: A mixture of polar organic solvents, for instance, acetonitrile with methanol or ethanol.
-
-
Additive Selection: The use of a basic additive is critical to prevent peak tailing and improve resolution. Add 0.1-0.5% of diethylamine (DEA) or a similar amine to the mobile phase.[5] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[8]
-
Parameter Optimization:
-
Flow Rate: For a standard 4.6 mm I.D. analytical column, a flow rate of 0.5-1.5 mL/min is typical.
-
Temperature: Column temperature is usually maintained between 20-40°C to ensure reproducibility.
-
Mobile Phase Composition: Fine-tune the ratio of the mobile phase components to optimize the balance between retention time and resolution.
-
Performance Data: A Quantitative Comparison
The following tables summarize representative data for the chiral separation of a model polar basic amine on both SFC and HPLC systems. While specific results for this compound derivatives are not publicly available, these data provide a strong indication of the expected performance.
Table 1: Chiral SFC Separation Data for a Representative Polar Basic Amine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Amylose-based CSP | Cellulose-based CSP | Cyclofructan-based CSP |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | CO2 / Methanol (80:20) + 0.2% DEA | CO2 / Ethanol (85:15) + 0.1% DEA | CO2 / Methanol (75:25) + 0.3% TFA / 0.2% TEA |
| Flow Rate | 3.0 mL/min | 2.5 mL/min | 3.5 mL/min |
| Back Pressure | 120 bar | 110 bar | 130 bar |
| Temperature | 35°C | 40°C | 30°C |
| Retention Time (Enantiomer 1) | 2.1 min | 3.5 min | 1.8 min |
| Retention Time (Enantiomer 2) | 2.5 min | 4.2 min | 2.2 min |
| Resolution (Rs) | 2.1 | 2.5 | 1.9 |
| Analysis Time | < 3 min | < 5 min | < 3 min |
Table 2: Chiral HPLC (Normal Phase) Separation Data for a Representative Polar Basic Amine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Amylose-based CSP | Cellulose-based CSP | Immobilized Polysaccharide CSP |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10) + 0.1% DEA | n-Hexane / Ethanol (80:20) + 0.2% DEA | n-Hexane / Isopropanol / Acetonitrile (70:20:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Retention Time (Enantiomer 1) | 8.5 min | 7.2 min | 9.8 min |
| Retention Time (Enantiomer 2) | 10.2 min | 8.9 min | 11.5 min |
| Resolution (Rs) | 2.3 | 2.1 | 2.4 |
| Analysis Time | < 12 min | < 10 min | < 13 min |
Visualizing the Workflow: Chiral Method Development
The following diagrams illustrate the logical workflow for developing a chiral separation method using both HPLC and SFC.
Caption: A comparative workflow for chiral method development using HPLC and SFC.
Conclusion and Recommendation
For the chiral separation of this compound derivatives and other polar basic compounds, Supercritical Fluid Chromatography (SFC) presents a compelling case as the preferred technique over traditional HPLC. The significant advantages in speed, reduced solvent consumption, and often superior efficiency make it a more productive and environmentally sustainable choice for both analytical and preparative scale separations in a drug development setting.[1][2][3]
While HPLC remains a robust and valuable tool, the data and established protocols suggest that an SFC-first approach to chiral method development for this class of compounds is likely to yield faster and more economical results. The initial investment in SFC instrumentation can be justified by the long-term savings in solvent costs and waste disposal, as well as the increased throughput in the drug discovery and development pipeline.
References
- 1. fagg.be [fagg.be]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
Benchmarking a Novel Tetrahydronaphthyridine Analog Against Established CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel tetrahydronaphthyridine analog, Compound 28, against the established clinical CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The data presented herein is based on in vitro enzymatic assays designed to determine and compare the inhibitory potency of these compounds.
Data Presentation
The inhibitory activities of the novel tetrahydronaphthyridine analog and established inhibitors against Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) |
| Novel Tetrahydronaphthyridine Analog (Compound 28) | CDK4 | 2.2 |
| CDK6 | 2.5 | |
| Palbociclib | CDK4 | 9 - 11 |
| CDK6 | 15 | |
| Ribociclib | CDK4 | 10 |
| CDK6 | 39 | |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 9.9 |
Note: IC50 values for established inhibitors are sourced from published preclinical data.[1][2][3][4][5][6]
Experimental Protocols
The following is a detailed methodology for a representative in vitro kinase inhibition assay used to determine the IC50 values of the compared compounds.
In Vitro CDK4/6 Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK4/cyclin D1 and CDK6/cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (Novel tetrahydronaphthyridine analog and established inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a series of 1:3 serial dilutions of each compound in DMSO to generate a 10-point dose-response curve.
-
Prepare a "no inhibitor" control with DMSO only.
-
-
Kinase Reaction Setup: [7][8][9][10][11]
-
In a 384-well plate, add 1 µl of the serially diluted compound or DMSO control to the appropriate wells.[7]
-
Add 2 µl of a solution containing the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme in kinase assay buffer.
-
Add 2 µl of a solution containing the Rb substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the respective enzyme.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]
-
-
ADP Detection: [7][8][9][10][11]
-
Following the kinase reaction, add 5 µl of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.[9]
-
Incubate the plate at room temperature for 40 minutes.[7][9]
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.[7][9]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7][9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Mandatory Visualization
CDK4/6 Signaling Pathway
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer | MDPI [mdpi.com]
- 7. promega.jp [promega.jp]
- 8. carnabio.com [carnabio.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
Safety Operating Guide
Navigating the Safe Disposal of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the responsible management of a novel amine compound in research and development settings.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine, a structured and informed disposal protocol is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and disposal information from structurally related naphthyridine and tetrahydro-naphthalene derivatives to establish a robust operational plan. The following procedures are based on the principle of treating the compound as hazardous waste to minimize risk and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, adherence to standard laboratory safety protocols is mandatory. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
In the event of exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The responsible disposal of this compound requires a systematic approach, from waste classification to final disposal by a licensed entity.
Step 1: Waste Classification
The initial and most critical step is to classify this compound waste. As a naphthyridine derivative, it should be handled as hazardous waste. This classification prohibits disposal down the drain or in regular solid waste containers.
Step 2: Waste Segregation and Collection
All waste materials contaminated with this compound must be segregated from non-hazardous waste.
-
Solid Waste: Items such as contaminated gloves, filter paper, and empty containers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container.
Table 2: Waste Container Specifications
| Container Attribute | Specification |
| Material | High-density polyethylene (HDPE) or glass, compatible with organic amines. |
| Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for "Warning" indicating potential skin, eye, and respiratory irritation).[1] |
| Condition | The container must be in good condition, with a secure, tightly closing lid to prevent leaks or spills. |
Step 3: Management of Spills
In the event of a small chemical spill, the following procedure should be implemented:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1]
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3]
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: The EHS department will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
Essential Safety and Handling Guide for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on safety data for structurally related aromatic amines and heterocyclic compounds. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][2][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the handling area.[6]
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Perform this task within a certified chemical fume hood.
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer to ensure even heating and prevent bumping.
Step 3: Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outside of the gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[7]
-
-
Liquid Waste:
-
Solutions: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[1]
-
-
General Disposal Guidelines:
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is crucial to mitigate potential hazards.
For Minor Spills (inside a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[8]
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]
For Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.[9]
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.[9][10]
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
-
Await Response Team: Wait for the trained emergency response team to handle the cleanup.[10]
Visual Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. falseguridad.com [falseguridad.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. download.basf.com [download.basf.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
